Product packaging for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine(Cat. No.:CAS No. 870849-59-5)

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Numéro de catalogue: B591950
Numéro CAS: 870849-59-5
Poids moléculaire: 169.199
Clé InChI: ZYUQFKDHMDFLHO-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B591950 (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 870849-59-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660898
Record name (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-59-5
Record name (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a chiral amine with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a chiral organic compound. Its hydrochloride salt is also a common form for handling and storage.

Table 1: Physical and Chemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanamine and its (S)-enantiomer hydrochloride salt.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 333753-64-3 (for racemate)[1]
CAS Number ((S)-enantiomer HCl salt) 2089389-09-1[2]
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.20 g/mol [3]
Appearance White to off-white powder or crystals (for HCl salt)N/A

Table 2: Computed Physicochemical Properties for 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Isomer).

Note: Experimental data for the target compound is limited. The following are computed properties for a closely related isomer and should be used as an estimation.

PropertyValue
XLogP3-AA 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 169.090292168 Da
Monoisotopic Mass 169.090292168 Da
Topological Polar Surface Area 35.3 Ų

Spectroscopic Data

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the hydrochloride salt.[2] Researchers are advised to acquire the compound from a commercial source to obtain these analytical data.

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoro-3-methoxyacetophenone

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone (the ketone precursor).

This can be achieved via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

  • Materials: 1-fluoro-2-methoxybenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-fluoro-2-methoxybenzene in dry DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ to the stirred solution.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 1-(4-fluoro-3-methoxyphenyl)ethanone.

Step 2: Asymmetric Transfer Hydrogenation to this compound.

  • Materials: 1-(4-fluoro-3-methoxyphenyl)ethanone, a chiral ruthenium or rhodium catalyst (e.g., (S,S)-Ts-DENEB™), a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol), and a suitable solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ketone precursor and the chiral catalyst in the chosen solvent.

    • Add the hydrogen source to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir for a specified time (typically 12-24 hours), monitoring the progress by TLC or GC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any acidic byproducts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude this compound can be purified by column chromatography. The enantiomeric excess should be determined by chiral HPLC.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways for this compound. Chiral amines are common intermediates in the synthesis of biologically active molecules. Further research is required to determine the pharmacological profile of this compound.

Visualizations

As no specific signaling pathway or biological workflow has been identified for this compound, the following diagram illustrates a potential synthetic workflow for its preparation.

G Figure 1: Proposed Synthetic Workflow for this compound cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Reduction 1_Fluoro_2_methoxybenzene 1-Fluoro-2-methoxybenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, DCM) 1_Fluoro_2_methoxybenzene->Friedel_Crafts Acetyl_chloride Acetyl Chloride Acetyl_chloride->Friedel_Crafts Ketone 1-(4-Fluoro-3-methoxyphenyl)ethanone Friedel_Crafts->Ketone Ketone_input 1-(4-Fluoro-3-methoxyphenyl)ethanone Asymmetric_Reduction Asymmetric Transfer Hydrogenation (Chiral Ru/Rh catalyst, H-source) Ketone_input->Asymmetric_Reduction S_Amine This compound Asymmetric_Reduction->S_Amine

Caption: Figure 1: Proposed Synthetic Workflow for this compound

Safety and Handling

Based on safety data for related compounds, this compound and its salts should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a chiral building block with potential for use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, this guide provides an overview of its known properties and a plausible synthetic approach based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential applications.

References

The Therapeutic Potential of Fluoro-methoxyphenyl-ethanamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-methoxyphenyl-ethanamine compounds, a class of synthetic molecules, are derivatives of the broader phenethylamine family. The strategic incorporation of fluorine atoms and methoxy groups onto the phenyl ring can significantly modulate the pharmacological properties of these molecules, leading to potent and selective interactions with various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2A receptor. This technical guide provides an in-depth overview of the core aspects of these compounds, focusing on their potential therapeutic applications, underpinned by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

The interest in fluoro-methoxyphenyl-ethanamine derivatives stems from their ability to act as potent agonists at the 5-HT2A receptor, a key target in the central nervous system implicated in a range of neuropsychiatric conditions.[1][2] The introduction of fluorine can enhance metabolic stability, bioavailability, and receptor affinity.[3][4] This guide will delve into the structure-activity relationships, pharmacological profiles, and the downstream signaling cascades activated by these compounds, offering a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Quantitative Pharmacological Data

The therapeutic potential of fluoro-methoxyphenyl-ethanamine compounds is intrinsically linked to their affinity and functional activity at specific receptor targets. The following tables summarize key quantitative data for representative compounds from this class and related structures, primarily focusing on their interaction with the serotonin 5-HT2A receptor.

Table 1: Receptor Binding Affinities (Ki) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

CompoundReceptorKi (nM)RadioligandSource
25D-NBOMe5-HT2A2.05[3H]5-HT[5]
25E-NBOMe5-HT2A1.11[3H]5-HT[5]
25I-NBOH5-HT2A1.91[3H]5-HT[5]
25N-NBOMe5-HT2ASimilar to 5-HT[3H]5-HT[5]
CIMBI-365-HT2A1.01 ± 0.17[3H]MDL100907[6]
CIMBI-365-HT2C1.7 ± 0.1[3H]MDL100907[6]
3C-DFE5-HT2A2,695Not Specified[7]

Table 2: In Vitro Functional Activity (EC50) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

CompoundAssayReceptorEC50 (nM)Emax (%)Source
25D-NBOMeIP-1 Accumulation5-HT2ASubnanomolar to low nanomolarFull Agonist[5]
25E-NBOMeIP-1 Accumulation5-HT2ASubnanomolar to low nanomolarFull Agonist[5]
25I-NBOHIP-1 Accumulation5-HT2ASubnanomolar to low nanomolarFull Agonist[5]
25N-NBOMeIP-1 Accumulation5-HT2ASubnanomolar to low nanomolarFull Agonist[5]
CIMBI-36Phosphoinositide Hydrolysis5-HT2A0.53 ± 0.1Not Specified[6]
3C-DFENot Specified5-HT2A12095[7]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method for determining the binding affinity (Ki) of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.[8][9][10][11][12]

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM of a high-affinity, unlabeled ligand like ketanserin).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail (e.g., Betaplate Scint).

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound. For total binding, add only the buffer.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This protocol describes a method to measure the functional activity (EC50 and Emax) of test compounds as agonists at the 5-HT2A receptor by quantifying intracellular calcium mobilization.[13][14][15]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).

  • A fluorescent plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the 5-HT2A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add the test compounds at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Analyze the data by plotting the peak response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Downstream Signaling

Fluoro-methoxyphenyl-ethanamine compounds, acting as 5-HT2A receptor agonists, trigger a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol. This increase in intracellular calcium is a key event that can be measured to assess receptor activation.

In addition to the Gq/11 pathway, the 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. The balance between these two pathways, known as biased agonism, may contribute to the diverse pharmacological effects of different 5-HT2A receptor agonists.[16][17][18]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMP_Ethanamine Fluoro-methoxyphenyl- ethanamine Compound HT2A_Receptor 5-HT2A Receptor FMP_Ethanamine->HT2A_Receptor Binds to Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Initiates

Caption: 5-HT2A receptor Gq-protein signaling pathway.

Experimental Workflow for In Vitro Compound Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel fluoro-methoxyphenyl-ethanamine compounds to determine their pharmacological profile at the 5-HT2A receptor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacological Evaluation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Fluoro- methoxyphenyl-ethanamine Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Competition with [3H]ketanserin) Characterization->Binding_Assay Functional_Assay Calcium Mobilization Assay (in 5-HT2A expressing cells) Characterization->Functional_Assay Ki_Determination Determine Ki value Binding_Assay->Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis EC50_Emax_Determination Determine EC50 and Emax values Functional_Assay->EC50_Emax_Determination EC50_Emax_Determination->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

References

Spectroscopic Profile of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Due to the limited availability of specific experimental spectra for this enantiomer, this document presents a combination of available data for the hydrochloride salt, and expected values derived from spectroscopic principles and data from structurally similar compounds. This guide is intended to support research and development activities where the characterization of this and related molecules is critical.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Data

Note: The following data is based on the known spectrum for (1S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and may vary slightly for the free amine.[1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.0m3HAr-H
~4.5q1HCH-NH₂
~3.9s3HOCH₃
~1.6d3HCH₃
~2.5 (broad)s2HNH₂

Table 2: ¹³C NMR Data (Predicted)

Note: Specific experimental data for this compound was not available. The following are predicted chemical shifts based on structure-spectrum correlations.

Chemical Shift (ppm)Assignment
~155 (d)C-F
~145C-O
~135 (d)C-C-F
~120Ar-C
~115 (d)Ar-C
~110Ar-C
~56OCH₃
~50CH-NH₂
~24CH₃

Table 3: Infrared (IR) Spectroscopy Data (Expected)

Note: The following are expected absorption bands for a primary aromatic amine of this structure.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (asymmetric and symmetric, two bands for primary amine)
3080-3010MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1590-1450Strong to MediumAromatic C=C stretch
1335-1250StrongAromatic C-N stretch
1250-1020StrongC-O stretch (aryl ether)
~1200StrongC-F stretch
910-665Broad, StrongN-H wag

Table 4: Mass Spectrometry (MS) Data (Predicted)

Note: The following data is based on predicted fragmentation for the molecular ion.

m/zRelative IntensityAssignment
169Moderate[M]⁺ (Molecular Ion)
154High[M-CH₃]⁺
126Moderate[M-C₂H₄N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of chiral primary amines and can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of the chiral purity of this compound.

Methodology for Structural Analysis: [4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Methodology for Enantiomeric Purity Analysis (using a chiral derivatizing agent): [6][7]

  • Derivatization:

    • In a clean, dry vial, dissolve the amine sample (~5 mg) in a suitable deuterated solvent.

    • Add a stoichiometric amount of a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a chiral solvating agent.

    • Allow the reaction to proceed to completion to form diastereomers.

  • NMR Analysis:

    • Transfer the resulting solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum.

    • The different diastereomers will exhibit distinct signals. Integrate a pair of well-resolved signals corresponding to the two diastereomers.

    • The ratio of the integrals will correspond to the enantiomeric ratio of the original amine sample.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR): [8][9]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid amine sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI): [10][11][12]

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to gain structural information. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Final Analysis Sample (S)-1-(4-Fluoro-3- methoxyphenyl)ethanamine NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Structure, Purity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Analysis Structural Elucidation and Characterization NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow start Start: Amine Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep struct_acq Acquire ¹H and ¹³C NMR Spectra prep->struct_acq chiral_prep Derivatization with Chiral Agent prep->chiral_prep struct_proc Process Data (FT, Phasing, Baseline Correction) struct_acq->struct_proc struct_analysis Structural Analysis (Chemical Shift, Integration, Coupling) struct_proc->struct_analysis end End: Characterized Sample struct_analysis->end chiral_acq Acquire ¹H NMR Spectrum of Diastereomers chiral_prep->chiral_acq chiral_proc Process Data chiral_acq->chiral_proc chiral_analysis Enantiomeric Purity Analysis (Integrate Diastereomeric Signals) chiral_proc->chiral_analysis chiral_analysis->end

Caption: Detailed workflow for NMR analysis including structural and purity determination.

References

An In-depth Technical Guide to the Safe Handling, and Storage of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a key intermediate in pharmaceutical research and development. The following sections detail the known hazards, precautionary measures, and best practices to ensure the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below. This information is crucial for understanding the behavior of the compound under various experimental conditions.

PropertyValueReference
CAS Number 870849-59-5[1]
Molecular Formula C9H12FNO[1]
Molecular Weight 169.2 g/mol [1]

Hazard Identification and Safety Precautions

This compound is classified as a compound that requires careful handling due to its potential health effects. The primary hazards are associated with skin and eye contact.

HazardDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.P280: Wear eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[2] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.[2]

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator is recommended.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Use spark-proof tools and explosion-proof equipment where necessary.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term storage and to maintain the chiral purity of amines, it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon).

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release Measures:

In case of a spill, follow these steps:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Contain the spill using inert absorbent material (e.g., sand, earth).

  • Collect the spilled material into a suitable, closed container for disposal.

  • Prevent the material from entering drains or waterways.

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe handling and emergency response workflow for this compound.

SafeHandlingWorkflow Safe Handling and Emergency Workflow for this compound start Start: Prepare for Handling ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Ventilated Chemical Fume Hood ppe->fume_hood handling Handle Compound: - Avoid dust/aerosol formation - Prevent contact - Use appropriate tools fume_hood->handling storage Store Properly: - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage emergency Emergency Event handling->emergency end End of Procedure storage->end spill Spill emergency->spill Spill Occurs exposure Personal Exposure emergency->exposure Exposure Occurs evacuate_spill Evacuate Area spill->evacuate_spill remove_clothing Remove Contaminated Clothing exposure->remove_clothing contain_spill Contain Spill with Inert Material evacuate_spill->contain_spill collect_spill Collect in Sealed Container for Disposal contain_spill->collect_spill first_aid Administer First Aid (as per SDS) remove_clothing->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

References

Methodological & Application

The Role of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Its structural features, including a stereogenic center and aromatic ring substituted with electron-donating and withdrawing groups, make it a valuable tool for inducing stereoselectivity in chemical reactions. While specific, detailed application notes for this exact compound are not extensively available in the public domain, its utility can be inferred from the well-established applications of structurally similar chiral auxiliaries. These notes will provide an overview of the anticipated applications and generalized protocols based on analogous compounds.

Principle of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The auxiliary functions by creating a chiral environment that energetically favors the formation of one diastereomer over the other.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of similar chiral phenylethylamines, this compound is expected to be a valuable chiral auxiliary in a variety of stereoselective transformations, including:

  • Asymmetric Alkylation: The formation of carbon-carbon bonds with control over the resulting stereochemistry is a cornerstone of organic synthesis. By forming an amide or imine with a prochiral carbonyl compound or its derivative, this auxiliary can direct the approach of an alkylating agent to one face of the molecule, leading to the preferential formation of one enantiomer.

  • Diastereoselective Aldol Reactions: The aldol reaction is a powerful tool for constructing complex molecules. When coupled with a chiral auxiliary like this compound, the enolate of the substrate can be directed to react with an aldehyde from a specific orientation, resulting in the formation of a single diastereomer of the β-hydroxy carbonyl compound.

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems can be rendered stereoselective through the use of this chiral auxiliary. The auxiliary can shield one face of the enone, guiding the incoming nucleophile to the opposite face.

  • Synthesis of Chiral Amines and Carboxylic Acids: Following the stereoselective reaction, the chiral auxiliary can be cleaved to reveal the desired enantiomerically pure product, such as a chiral amine or carboxylic acid, which are valuable building blocks in pharmaceutical synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the use of a chiral auxiliary in asymmetric synthesis.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Coupling Chiral_Auxiliary (S)-1-(4-Fluoro-3- methoxyphenyl)ethanamine Chiral_Auxiliary->Diastereomeric_Intermediate Product_Auxiliary_Complex Product-Auxiliary Complex Diastereomeric_Intermediate->Product_Auxiliary_Complex Stereoselective Transformation Reagent Reagent Reagent->Product_Auxiliary_Complex Enantiomerically_Pure_Product Enantiomerically Pure Product Product_Auxiliary_Complex->Enantiomerically_Pure_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Product_Auxiliary_Complex->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Representative Protocols (Based on Analogous Compounds)

While specific quantitative data for reactions employing this compound is not available, the following generalized protocols for key transformations can be adapted by researchers. Optimization of reaction conditions (solvent, temperature, reagents) will be necessary.

Table 1: Hypothetical Performance in Asymmetric Alkylation
EntryElectrophileBaseSolventTemp (°C)Diastereomeric Excess (de, %)Yield (%)
1CH₃ILDATHF-78>9585-95
2BnBrNaHMDSToluene-78 to RT>9580-90
3Allyl-BrKHMDSTHF-78>9075-85

Note: This data is hypothetical and serves as a target for optimization based on the performance of similar chiral auxiliaries.

Protocol 1: Asymmetric Alkylation of a Propionamide Derivative

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid derivative.

Materials:

  • This compound

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the propionamide.

  • Enolate Formation and Alkylation: Dissolve the propionamide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the alkylated amide. The diastereomeric excess can be determined by HPLC or NMR analysis.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing in 6M HCl) to yield the corresponding enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Protocol 2: Diastereoselective Aldol Reaction

Objective: To synthesize a diastereomerically pure β-hydroxy carbonyl compound.

Materials:

  • N-Acyl derivative of this compound

  • Anhydrous THF

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • Hydrogen peroxide (30% solution)

Procedure:

  • Enolate Formation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30-60 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding pH 7 phosphate buffer and methanol. Slowly add 30% hydrogen peroxide to oxidize the boron species. Stir for 1 hour at 0 °C.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Signaling Pathway for Stereochemical Control

The stereochemical outcome is dictated by the formation of a rigid chelated intermediate that directs the approach of the electrophile.

G cluster_0 Formation of Chelated Enolate cluster_1 Stereodirecting Effect cluster_2 Outcome Amide N-Acyl Auxiliary Chelated_Enolate Rigid Chelated Z-Enolate Amide->Chelated_Enolate Base Base (e.g., LDA) Base->Chelated_Enolate Transition_State Favored Transition State Chelated_Enolate->Transition_State Aryl_Group Aryl Group of Auxiliary (Steric Shielding) Aryl_Group->Transition_State Blocks Top Face Electrophile Electrophile Electrophile->Transition_State Approaches from Less Hindered Bottom Face Single_Diastereomer Single Diastereomer Formed Preferentially Transition_State->Single_Diastereomer

The Role of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine in API Synthesis: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine of interest in medicinal chemistry due to its potential as a building block in the synthesis of complex molecular structures, including Active Pharmaceutical Ingredients (APIs). Its specific stereochemistry and substitution pattern—a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring—offer unique properties that can influence the biological activity and pharmacokinetic profile of a target molecule. However, a comprehensive review of publicly available scientific literature and patent databases did not yield a specific, marketed, or late-stage clinical API that explicitly utilizes this compound as a starting material or key intermediate in its synthesis.

While direct applications in API synthesis were not found, this application note will explore the potential synthetic utility of this chiral amine based on related structures and common organic synthesis reactions. We will also present a hypothetical synthetic workflow to illustrate how this building block could be incorporated into a drug discovery program.

Potential Synthetic Applications

Chiral amines are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The primary amine group of this compound can participate in a variety of chemical transformations, making it a versatile synthon. Key potential reactions include:

  • Amide Bond Formation: Coupling with carboxylic acids to form chiral amides. This is a fundamental reaction in the synthesis of many APIs.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, respectively. This is a common strategy for introducing substituted amino groups.

  • N-Arylation and N-Alkylation: Formation of carbon-nitrogen bonds with aryl or alkyl halides, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination).

  • Formation of Heterocycles: Participation as a key building block in the construction of nitrogen-containing heterocyclic rings, which are prevalent in numerous drug classes.

Hypothetical Experimental Workflow for API Synthesis

To illustrate the potential application of this compound, a hypothetical workflow for the synthesis of a potential therapeutic agent is presented below. This workflow is conceptual and serves to demonstrate the logical steps in a drug development context where this specific chiral amine could be employed.

G cluster_0 Starting Material cluster_1 Key Synthetic Transformation cluster_2 Intermediate cluster_3 Further Synthetic Steps cluster_4 Final API A (S)-1-(4-Fluoro-3- methoxyphenyl)ethanamine B Amide Coupling with Carboxylic Acid 'X' A->B Reagents: EDC, HOBt, DIPEA C Chiral Amide Intermediate B->C Formation of Amide Bond D Cyclization / Functional Group Interconversion C->D Multi-step Synthesis E Target API Molecule D->E Purification and Characterization

Caption: Hypothetical workflow for API synthesis.

Data Presentation

As no specific API synthesis using this compound has been identified in the public domain, quantitative data such as reaction yields, purity, or spectroscopic information for a specific synthetic protocol cannot be provided at this time. Should such information become publicly available, it would be tabulated as follows for clarity and comparative analysis.

Table 1: Hypothetical Reaction Parameters and Outcomes

StepReactionReagents and ConditionsYield (%)Purity (%)Analytical Method
1Amide CouplingCarboxylic Acid 'X', EDC, HOBt, DIPEA, DCM, rt, 12h--HPLC, NMR
2CyclizationReagent 'Y', Solvent 'Z', Heat, 24h--LC-MS, NMR
3PurificationColumn Chromatography--HPLC

Conclusion

While this compound possesses the structural features of a valuable chiral building block for pharmaceutical synthesis, there is currently a lack of publicly available information detailing its use in the synthesis of specific APIs. The information presented here is intended to highlight its potential applications and provide a framework for its incorporation into drug discovery and development programs. Researchers are encouraged to explore its utility in the synthesis of novel chemical entities. Further investigation into proprietary databases and ongoing research may reveal its application in current drug development pipelines.

Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted ethylamines represent a core structure in a vast number of pharmaceutical compounds. Due to the presence of a chiral center, these molecules often exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereoselective quantification of chiral drugs, making the development of robust analytical methods for determining enantiomeric purity a critical step in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.[1][2]

This application note provides a systematic approach to developing a reliable HPLC method for the chiral purity analysis of substituted ethylamines. We will cover the selection of appropriate CSPs, mobile phase optimization, and the critical role of additives in achieving successful enantioseparation.

Principle of Chiral Separation Chiral recognition in HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes. This is often explained by the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions) are necessary for chiral discrimination.[3][4]

Systematic Method Development Workflow A structured and systematic workflow is essential for efficiently developing a chiral separation method. The process begins with analyte characterization and progresses through screening, optimization, and validation.

Method_Development_Workflow Analyte 1. Analyte Characterization (pKa, Solubility, UV Spectra) Screening 2. CSP & Mobile Phase Screening (Polysaccharide Columns, NP/RP/PO Modes) Analyte->Screening Decision Separation Achieved? Screening->Decision Optimization 3. Method Optimization (Modifier %, Additive, Flow Rate, Temp.) Decision->Optimization Yes (Rs > 1.5) NoSep Try Alternative CSPs & Mobile Phases Decision->NoSep No Validation 4. Method Validation (ICH Guidelines: Specificity, Linearity, LOD/LOQ, Accuracy, Precision) Optimization->Validation Routine 5. Routine Analysis Validation->Routine NoSep->Screening

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a general screening procedure to identify a suitable Chiral Stationary Phase (CSP) and mobile phase system. Polysaccharide-based CSPs are highly versatile and recommended as a starting point.[5]

1. Materials and Equipment

  • HPLC system with UV/Vis or Mass Spectrometry (MS) detector

  • Chiral Columns:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • HPLC grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA)

  • Sample: Racemic mixture of the substituted ethylamine analyte

2. Sample Preparation Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in the mobile phase or a compatible solvent. For initial screening in normal phase, dissolving the sample in Hexane/IPA (90:10 v/v) is a good starting point.[6]

3. Chromatographic Conditions

  • Mobile Phases:

    • Normal Phase (NP): n-Hexane / Alcohol (IPA or EtOH) (90:10, v/v) + 0.1% DEA[3]

    • Reversed Phase (RP): Acetonitrile / Water with 10mM buffer (e.g., ammonium bicarbonate), pH adjusted

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV wavelength at which the analyte has maximum absorbance (e.g., 220 nm or 254 nm).

4. Procedure

  • Equilibrate the first column (e.g., Chiralpak IA) with the NP mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic sample and record the chromatogram.

  • Repeat the injection for each selected CSP, ensuring proper column equilibration when switching.

  • Evaluate the chromatograms for retention, selectivity (α), and resolution (Rs). A successful "hit" is generally considered a separation with a resolution (Rs) > 1.0.

Data Presentation: CSP Screening

The results from the initial screening should be tabulated to facilitate comparison. A hypothetical screening of a generic "phenylethylamine" is shown below.

Table 1: Example CSP Screening Results for Racemic Phenylethylamine (Mobile Phase: n-Hexane:IPA (90:10 v/v) with 0.1% DEA; Flow Rate: 1.0 mL/min)

Chiral Stationary PhasetR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak® IA8.59.81.181.9
Chiralpak® IB10.210.91.070.9
Chiralpak® IC12.114.51.252.4

Based on these hypothetical results, Chiralpak IC provides the best initial separation.

Protocol 2: Method Optimization

Once a promising CSP is identified, the mobile phase composition should be optimized to improve resolution, reduce analysis time, and ensure method robustness.

1. Logical Relationships in Optimization The interplay between the analyte's properties, the CSP, and the mobile phase components dictates the final separation quality. For basic analytes like ethylamines, the choice of mobile phase additive is particularly critical.[7][8]

Optimization_Logic cluster_CSP Chiral Stationary Phase (CSP) cluster_MP Mobile Phase CSP_Type Polysaccharide (Amylose/Cellulose) CSP_Interactions π-π, H-Bonding, Steric Result Optimal Chiral Separation (High Resolution & Good Peak Shape) CSP_Type->Result provides chiral recognition sites MP_Mode Normal Phase (Hexane/Alcohol) MP_Modifier Alcohol % MP_Additive Basic Additive (DEA, EDA, etc.) MP_Modifier->Result controls retention & selectivity MP_Additive->Result improves peak shape Analyte Analyte (Substituted Ethylamine, Basic) Analyte->MP_Additive dictates need for basic additive Analyte->Result

Caption: Interplay of parameters in chiral method optimization.

2. Procedure

  • Optimize Alcohol Modifier Percentage: Using the best CSP from screening (e.g., Chiralpak IC), vary the percentage of IPA in n-hexane (e.g., 5%, 10%, 15%, 20%) while keeping the additive concentration constant. Analyze the effect on retention time and resolution.

  • Optimize Basic Additive: Test different basic additives (e.g., 0.1% DEA, 0.1% Butylamine, 0.1% Ethylenediamine (EDA)) in the optimal hexane/alcohol mixture. EDA can sometimes dramatically improve peak shape and resolution for basic compounds.[7][9]

Data Presentation: Method Optimization

Table 2: Example Mobile Phase Optimization on Chiralpak® IC (Analyte: Racemic Phenylethylamine; Additive: 0.1% DEA)

Mobile Phase (n-Hexane:IPA)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
95:518.222.11.272.8
90:10 (from screen)12.114.51.252.4
85:159.511.01.212.1
80:207.18.01.151.6

In this example, n-Hexane:IPA (95:5) provides the highest resolution, albeit with a longer run time. A balance between resolution and analysis time must be chosen based on the application's needs.

Final Method and System Suitability

Once optimized, the final method parameters are documented. A system suitability test should be performed before sample analysis to ensure the chromatographic system is performing adequately.

Table 3: Final Optimized Method Parameters

ParameterCondition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol (95:5 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 220 nm

Table 4: System Suitability and Validation Summary (Hypothetical Data)

ParameterAcceptance CriteriaResult
Resolution (Rs) ≥ 2.02.8
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 20005500
Linearity (R²) ≥ 0.9990.9995
LOD -0.01%
LOQ -0.03%

Conclusion The development of a robust HPLC method for the chiral purity analysis of substituted ethylamines is a systematic process. The key to success lies in the methodical screening of polysaccharide-based CSPs and the careful optimization of the mobile phase, with particular attention paid to the use of basic additives to ensure good peak shape and resolution. By following the protocols and workflow outlined in this note, researchers can efficiently develop and validate methods that are suitable for quality control and regulatory submission.

References

Application Notes and Protocols for the Crystallization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine salts, a critical step in the purification and isolation of the desired enantiomer for pharmaceutical development. The primary method employed is diastereomeric salt resolution, a robust technique for separating chiral amines.

Introduction

This compound is a chiral amine intermediate of significant interest in the pharmaceutical industry. Its stereospecific synthesis and purification are paramount for the development of enantiomerically pure active pharmaceutical ingredients (APIs). Diastereomeric salt crystallization is a widely used and effective method for resolving racemic amines on a large scale. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This document outlines the protocols for the diastereomeric resolution of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine using L-tartaric acid as the resolving agent.

Crystallization Workflow

The overall workflow for the diastereomeric resolution and crystallization of the target (S)-enantiomer is depicted below.

Crystallization Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Free Amine Racemic Amine Racemic Amine Reaction Reaction Racemic Amine->Reaction Chiral Acid Chiral Acid Chiral Acid->Reaction Solvent Solvent Solvent->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Less Soluble Salt Less Soluble Salt Filtration->Less Soluble Salt Solid Mother Liquor Mother Liquor Filtration->Mother Liquor Liquid Basification Basification Less Soluble Salt->Basification Extraction Extraction Basification->Extraction Pure (S)-Amine Pure (S)-Amine Extraction->Pure (S)-Amine

Figure 1: General workflow for the diastereomeric resolution of a racemic amine.

Experimental Protocols

The following protocols are based on established methods for the diastereomeric resolution of structurally similar amines and represent a robust starting point for the crystallization of this compound salts.

Materials and Reagents
ReagentGradeSupplier
Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine≥98%Various
L-(-)-Tartaric acid≥99%Various
MethanolACS GradeVarious
IsopropanolACS GradeVarious
Sodium HydroxideACS GradeVarious
DichloromethaneACS GradeVarious
Anhydrous Magnesium SulfateLaboratory GradeVarious
Protocol 1: Diastereomeric Salt Crystallization of this compound L-tartrate

This protocol details the formation and crystallization of the L-tartrate salt of this compound.

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent mixture, such as methanol/isopropanol.

  • Addition of Resolving Agent: To the stirred solution, add a solution of 0.5 equivalents of L-(-)-tartaric acid dissolved in the same solvent system. The addition should be done portion-wise or dropwise to control the initial precipitation.

  • Heating to Dissolution: Heat the resulting slurry to reflux or until a clear solution is obtained. This ensures that both diastereomeric salts are fully dissolved.

  • Controlled Cooling (Crystallization): Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with L-tartaric acid is expected to be less soluble and will preferentially crystallize. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Free (S)-Amine

This protocol describes the process of recovering the enantiomerically enriched free amine from the crystallized diastereomeric salt.

Procedure:

  • Suspension: Suspend the dried this compound L-tartrate salt in water.

  • Basification: Add a sufficient amount of an aqueous base, such as 10% sodium hydroxide solution, to the suspension with stirring until the pH is basic (pH > 10). This will liberate the free amine from its salt form.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent, such as dichloromethane.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent, such as magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the this compound as a free base.

Data Presentation

The following table summarizes the expected outcomes of the diastereomeric resolution process. The specific values are illustrative and may vary based on experimental conditions.

ParameterExpected Value
Resolving Agent L-(-)-Tartaric Acid
Solvent System Methanol/Isopropanol
Yield of Diastereomeric Salt 40-50% (based on racemate)
Enantiomeric Excess (e.e.) of (S)-amine >95% (after one crystallization)
Recrystallization Solvent Methanol or Ethanol
Final e.e. after Recrystallization >99%

Logical Relationships in Crystallization

The success of the diastereomeric resolution is dependent on several interconnected factors. The following diagram illustrates these relationships.

Crystallization Factors Resolving_Agent Choice of Resolving Agent Solubility_Difference Diastereomeric Salt Solubility Difference Resolving_Agent->Solubility_Difference Solvent_System Solvent System Selection Solvent_System->Solubility_Difference Crystal_Growth Crystal Growth Rate & Morphology Solvent_System->Crystal_Growth Temperature_Profile Temperature Profile Temperature_Profile->Solubility_Difference Temperature_Profile->Crystal_Growth Concentration Concentration Concentration->Crystal_Growth Yield Yield Solubility_Difference->Yield Purity Enantiomeric Purity (e.e.) Solubility_Difference->Purity Crystal_Growth->Yield Crystal_Growth->Purity

Figure 2: Factors influencing the outcome of diastereomeric salt crystallization.

Troubleshooting and Optimization

  • Low Yield: If the yield of the desired diastereomeric salt is low, consider adjusting the solvent composition to decrease the solubility of the target salt. A slower cooling rate can also improve the yield of crystalline material.

  • Low Enantiomeric Excess: If the enantiomeric purity is insufficient, a recrystallization step is recommended. Dissolving the isolated salt in a minimal amount of hot solvent and allowing it to recrystallize can significantly enhance the enantiomeric excess.

  • Oil Formation: The formation of an oil instead of a crystalline solid can occur if the concentration is too high or the cooling is too rapid. Diluting the solution or slowing the cooling rate can promote crystallization.

  • No Crystallization: If no crystals form upon cooling, try seeding the solution with a small crystal of the desired diastereomeric salt. Alternatively, solvent screening may be necessary to find a more suitable system for crystallization.

By following these protocols and considering the key parameters, researchers can effectively perform the diastereomeric resolution of this compound and obtain the desired enantiomer in high purity and yield.

Derivatization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine for Further Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the chiral amine, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. The following sections detail common and effective derivatization strategies, including N-acylation, reductive amination, and the formation of urea and thiourea analogs, complete with quantitative data and step-by-step protocols.

Introduction

This compound is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its structural features, including a stereocenter, a fluorinated phenyl ring, and a methoxy group, make it an attractive starting material for creating diverse libraries of compounds for biological screening. Derivatization of the primary amine functionality allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

Common derivatization pathways for primary amines like this compound include:

  • N-Acylation (Amide Bond Formation): Reaction with carboxylic acids or their activated derivatives to form stable amide bonds. This is one of the most common linkages in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary amine. This method is highly versatile for introducing various alkyl and aryl groups.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, which are known to be important pharmacophores in many drug classes.

These derivatization strategies provide access to a vast chemical space for the development of novel therapeutic agents.

Experimental Protocols and Data

This section provides detailed protocols for the derivatization of this compound. The quantitative data for representative reactions are summarized in the subsequent tables.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for the coupling of this compound with a carboxylic acid using common coupling reagents.

Protocol 2.1.1: General Procedure for Amide Synthesis using EDC and HOBt

Amide_Synthesis_Workflow start Start reagents Combine: This compound Carboxylic Acid EDC, HOBt, DIPEA in Acetonitrile start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (e.g., NaHCO3 wash) monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Amide Product purify->product

Caption: Workflow for N-Acylation.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-Nitrobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.2 M), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Data for N-Acylation Reactions

Carboxylic AcidProductYield (%)Purity (%)
4-Nitrobenzoic acidN-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-4-nitrobenzamide85>98 (LC-MS)
3,4-Dimethoxybenzoic acidN-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3,4-dimethoxybenzamide82>99 (LC-MS)
Isovaleric acidN-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-methylbutanamide78>97 (LC-MS)
Reductive Amination

Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds.[1][2] The following protocol outlines a general procedure.

Protocol 2.2.1: General Procedure for Reductive Amination

Reductive_Amination_Workflow start Start reagents Combine: This compound Aldehyde/Ketone in Methanol start->reagents stir_imine Stir at RT (Imine Formation) reagents->stir_imine add_reductant Add NaBH4 (in portions) stir_imine->add_reductant stir_reduction Stir at RT (Reduction) add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., CH2Cl2) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Secondary Amine Product purify->product

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., Benzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (0.2 M).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Reductive Amination Reactions

Carbonyl CompoundProductYield (%)Purity (%)
BenzaldehydeN-Benzyl-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine92>98 (LC-MS)
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine89>99 (LC-MS)
AcetoneN-Isopropyl-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine75>96 (LC-MS)
Urea and Thiourea Formation

The synthesis of urea and thiourea derivatives is a straightforward and high-yielding process.

Protocol 2.3.1: General Procedure for Urea/Thiourea Synthesis

Urea_Thiourea_Workflow start Start reagents Combine: This compound Isocyanate/Isothiocyanate in Dichloromethane start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Recrystallization or Column Chromatography concentrate->purify product Final Urea/Thiourea Product purify->product

Caption: Workflow for Urea/Thiourea Synthesis.

Materials:

  • This compound

  • Isocyanate or isothiocyanate of choice (e.g., Phenyl isocyanate)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M).

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Table 3: Representative Data for Urea and Thiourea Formation

ReagentProductYield (%)Purity (%)
Phenyl isocyanate1-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-phenylurea95>99 (by NMR)
Ethyl isothiocyanate1-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-ethylthiourea91>98 (by NMR)
4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-((S)-1-(4-fluoro-3-methoxyphenyl)ethyl)urea93>99 (by NMR)

Applications in Further Synthesis

The derivatized products of this compound serve as key intermediates in the synthesis of a wide array of biologically active molecules. For instance, the amide derivatives can be further elaborated to introduce additional functional groups or to be incorporated into larger scaffolds such as macrocycles or peptidomimetics. Secondary amines generated through reductive amination are versatile precursors for the synthesis of more complex amines and can be used in reactions such as the Mannich reaction or the Buchwald-Hartwig amination. Urea and thiourea derivatives are often evaluated directly for their biological activity, as these motifs are known to interact with various biological targets.

The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By generating a focused library of derivatives, researchers can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.

Conclusion

The derivatization of this compound through N-acylation, reductive amination, and urea/thiourea formation provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document are general and can be adapted to a wide range of substrates. The provided data demonstrates that these transformations are typically high-yielding and produce products of high purity. These derivatization strategies are essential tools for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure fluoro-methoxyphenyl-ethanamines are valuable chiral building blocks in the pharmaceutical industry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The production of these compounds on a large scale requires robust, cost-effective, and scalable synthetic methods that consistently deliver high enantiomeric purity. This document outlines two primary strategies for achieving this: Asymmetric Reductive Amination and Classical Chiral Resolution . Both methods offer distinct advantages and are chosen based on factors like cost of goods, process safety, and available equipment. Asymmetric synthesis aims to create the desired enantiomer directly, while chiral resolution separates a racemic mixture.[2][3]

Strategic Approach Selection

The choice between asymmetric synthesis and chiral resolution is a critical decision in process development. It involves a trade-off between the upfront investment in chiral catalysts or auxiliaries and the potential loss of 50% of the material in resolution unless an efficient racemization and recycling protocol is established.[2][4]

G start Racemic or Prochiral Starting Material decision Select Synthesis Strategy start->decision asym_syn Asymmetric Synthesis (e.g., Reductive Amination) decision->asym_syn  Direct Enantioselective Route racemic_syn Synthesis of Racemic Amine decision->racemic_syn  Racemic Route & Separation asym_product Direct Formation of (S)- or (R)-Enantiomer asym_syn->asym_product asym_purify Purification asym_product->asym_purify resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_syn->resolution separation Separation of Diastereomers (e.g., Filtration) resolution->separation liberation Liberation of Free Amine separation->liberation recycle Racemization & Recycle of Unwanted Enantiomer separation->recycle res_product Isolation of (S)- or (R)-Enantiomer liberation->res_product

Figure 1: Decision workflow for producing enantiopure amines.

Protocol 1: Asymmetric Reductive Amination

This protocol describes the direct synthesis of an enantiomerically pure amine from a prochiral ketone using a chiral auxiliary. This "one-pot" method avoids the separation of intermediates and can offer high atom economy.[5]

Reaction Pathway

G ketone Fluoro-methoxy- acetophenone imine Intermediate Chiral Imine (not isolated) ketone->imine auxiliary (S)-alpha-Methyl- benzylamine (Chiral Auxiliary) auxiliary->imine catalyst Catalyst (e.g., Lewis Acid) catalyst->imine reduction Reduction (e.g., H2, Pd/C) imine->reduction diastereomer Diastereomeric Secondary Amine reduction->diastereomer deprotection Hydrogenolysis to Remove Auxiliary diastereomer->deprotection product Enantiopure Primary Amine deprotection->product

Figure 2: Pathway for asymmetric reductive amination.

Experimental Protocol

This procedure is adapted from methodologies for synthesizing chiral amines from ketones.[5]

  • Imine Formation:

    • To a stirred solution of 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (1.0 eq) in an appropriate solvent (e.g., Toluene), add (S)-α-methylbenzylamine (1.1 eq).

    • Add a Lewis acid catalyst, such as Ti(O-i-Pr)₄ or a hindered borane catalyst (0.01-0.1 eq), and a dehydrating agent (e.g., molecular sieves).[5]

    • Heat the reaction mixture to reflux and monitor the formation of the imine intermediate by GC-MS or TLC.

  • Asymmetric Reduction:

    • Once imine formation is complete, cool the reaction mixture.

    • Transfer the mixture to a high-pressure reactor.

    • Add a reduction catalyst, such as Palladium on Carbon (Pd/C, 5-10 wt%).

    • Pressurize the reactor with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Auxiliary Cleavage and Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude diastereomeric secondary amine in a suitable solvent (e.g., Methanol).

    • Perform hydrogenolysis using a catalyst like Pd(OH)₂/C under H₂ pressure to cleave the chiral auxiliary.

    • After reaction completion, filter the catalyst and concentrate the solvent.

    • Perform an acid-base workup to isolate the desired primary amine. Purify further by crystallization or distillation.

Data Presentation
ParameterValueConditions
Starting Material 1-(4-fluoro-3-methoxyphenyl)ethan-1-one---
Chiral Auxiliary (S)-α-methylbenzylamine---
Reduction Catalyst 5% Pd/CH₂ (10 bar), 40°C
Diastereomeric Excess (de) >98%Measured by HPLC after reduction
Overall Yield 75-85%After purification
Enantiomeric Excess (ee) >99%Measured by chiral HPLC
Purity (Chemical) >99.5%Measured by HPLC/GC

Protocol 2: Large-Scale Chiral Resolution

Chiral resolution via diastereomeric salt formation is a widely used and robust method for obtaining enantiopure compounds on an industrial scale.[4][6] The process relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Experimental Workflow

G racemic Racemic (R/S)- fluoro-methoxyphenyl- ethanamine salt_formation 1. Diastereomeric Salt Formation racemic->salt_formation agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) agent->salt_formation solvent Solvent System (e.g., Ethanol/Water) solvent->salt_formation cooling 2. Controlled Cooling & Crystallization salt_formation->cooling filtration 3. Filtration cooling->filtration solid Solid: Less Soluble Salt (e.g., (S)-Amine-(R,R)-Acid) filtration->solid filtrate Filtrate: More Soluble Salt (e.g., (R)-Amine-(R,R)-Acid) filtration->filtrate liberation 4. Liberation of Free Amine (Base Treatment, e.g., NaOH) solid->liberation extraction 5. Extraction & Purification liberation->extraction product Final Product: (S)-Enantiomer extraction->product

Figure 3: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol

This procedure is based on established methods for resolving chiral amines.[4][6]

  • Synthesis of Racemic Amine:

    • Synthesize racemic 1-(fluoro-methoxyphenyl)ethanamine via standard methods, such as reductive amination of the corresponding ketone with ammonia/ammonium source and a reducing agent (e.g., NaBH₄ or catalytic hydrogenation).

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water) at an elevated temperature (e.g., 60-70°C).

    • In a separate vessel, dissolve the chiral resolving agent, such as (R,R)-dibenzoyl-tartaric acid (0.5-1.0 eq), in the same solvent system.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization and Separation:

    • Allow the mixture to cool slowly to ambient temperature, then further cool to 0-5°C to maximize the crystallization of the less soluble diastereomeric salt.

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer or for racemization and recycling.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., Dichloromethane or Toluene).

    • Add an aqueous base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 12) to break the salt and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically pure amine.

Data Presentation
ParameterValueConditions / Notes
Starting Material Racemic 1-(fluoro-methoxyphenyl)ethanaminePurity >98%
Resolving Agent (R,R)-Dibenzoyl-Tartaric Acid0.5 equivalents often effective[4]
Solvent System Ethanol / Water (9:1 v/v)---
Yield of Diastereomeric Salt ~40-45%Based on initial racemic amine (max theoretical is 50%)
Yield of Free (S)-Amine 35-40%After liberation and purification
Enantiomeric Excess (ee) >99.5%After one crystallization
Chemical Purity >99.8%After isolation

References

Application Notes: Parallel Synthesis of Bioactive Compound Libraries Using (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of the chiral building block, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, in the parallel synthesis of compound libraries for drug discovery and development. The protocols and data presented are based on established synthetic methodologies for creating focused libraries of potential therapeutic agents.

Introduction

This compound is a valuable chiral amine building block in medicinal chemistry. Its structural features, including a stereocenter, a fluorinated phenyl ring, and a methoxy group, make it an attractive starting material for the synthesis of diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further chemical modification. The chiral ethylamine moiety allows for the introduction of a key stereocenter, which is often crucial for biological activity and selectivity.

This document outlines the application of this building block in the parallel synthesis of a library of substituted pyrazolopyrimidine derivatives, which have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory pathways.

Key Applications in Parallel Synthesis

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations amenable to parallel synthesis formats. The most common applications include:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids to generate libraries of chiral amides.

  • Reductive Amination: Reaction with a wide array of aldehydes and ketones to produce libraries of secondary amines.

  • Urea and Thiourea Formation: Derivatization with isocyanates and isothiocyanates to create libraries with these functional groups.

  • Synthesis of Heterocyclic Scaffolds: Incorporation into various heterocyclic ring systems, as exemplified in the detailed protocol below.

Data Presentation: Representative Library Synthesis

The following table summarizes the synthesis of a focused library of quinazolinone-based PI3Kδ inhibitors, showcasing the utility of a key intermediate derived from this compound. The synthesis involves the coupling of a pyrazolopyrimidine intermediate with various substituted quinazolinone cores.

Compound IDR Group on QuinazolinoneYield (%)Purity (%)PI3Kδ IC50 (nM)
Library-0015-fluoro78>9814
Library-0025-chloro75>9725
Library-0035-methyl81>9832
Library-0047-fluoro72>9645
Library-0057-methoxy68>9568
Library-006Unsubstituted85>99150

Note: The data presented is representative and adapted from methodologies used in the discovery of selective PI3Kδ inhibitors. Actual yields and biological activities will vary depending on the specific building blocks and reaction conditions used.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (S)-1-(4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-1-ol

This protocol describes the synthesis of a key intermediate that incorporates the this compound scaffold into a pyrazolopyrimidine core.

Materials:

  • This compound

  • 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 4-amino-3-iodopyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), CuI (0.2 eq), L-proline (0.4 eq), and K2CO3 (2.0 eq).

  • Add DMSO to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture to 90 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired intermediate.

Protocol 2: Parallel Synthesis of a Quinazolinone Library

This protocol outlines the parallel synthesis of a library of final compounds by coupling the key intermediate with a diverse set of substituted quinazolinones. This can be performed in a multi-well plate format.

Materials:

  • (S)-1-(4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-1-ol (from Protocol 1)

  • A diverse set of 2-substituted-5-fluoro-3H-quinazolin-4-ones (or other substituted quinazolinones)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile

  • Water

  • Formic acid

  • Multi-well reaction block or individual reaction vials

  • High-performance liquid chromatography (HPLC) for purification and analysis

Procedure:

  • To each well of a multi-well plate, add a solution of the key intermediate (1.0 eq) and a unique substituted quinazolinone building block (1.1 eq) in anhydrous THF.

  • To each well, add a solution of PPh3 (1.5 eq) in anhydrous THF.

  • Cool the plate to 0 °C and add DIAD (1.5 eq) dropwise to each well.

  • Allow the reactions to warm to room temperature and stir for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Concentrate the contents of each well to dryness using a centrifugal evaporator.

  • Redissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

  • Purify each compound using preparative HPLC with a suitable gradient (e.g., acetonitrile/water with 0.1% formic acid).

  • Analyze the purity of the final compounds by analytical HPLC and confirm their identity by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_intermediate Protocol 1: Intermediate Synthesis cluster_library Protocol 2: Parallel Library Synthesis start This compound reaction1 Ullmann Coupling (90 °C, 16h) start->reaction1 reagents1 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine, CuI, L-proline, K2CO3, DMSO reagents1->reaction1 purification1 Workup & Silica Gel Chromatography reaction1->purification1 intermediate Key Pyrazolopyrimidine Intermediate purification1->intermediate reaction2 Mitsunobu Reaction (RT, 12-16h) intermediate->reaction2 building_blocks Diverse Quinazolinone Cores (in multi-well plate) building_blocks->reaction2 reagents2 PPh3, DIAD, THF reagents2->reaction2 purification2 Parallel Purification (Prep-HPLC) reaction2->purification2 library Final Compound Library purification2->library

Caption: Workflow for the parallel synthesis of a PI3Kδ inhibitor library.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3Kδ receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Activation downstream Downstream Effects (Cell Survival, Proliferation, Inflammation) akt->downstream inhibitor Synthesized Library Compound (e.g., IHMT-PI3Kδ-372) inhibitor->pi3k Inhibition

Caption: PI3Kδ signaling pathway and the mode of action for the synthesized library.

Troubleshooting & Optimization

Improving yield and purity in (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Our aim is to help improve reaction yields and final product purity through detailed experimental protocols, data comparison, and clear visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common strategies for the asymmetric synthesis of this compound are:

  • Asymmetric Reductive Amination: This one-pot method involves the reaction of 4-Fluoro-3-methoxyacetophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent. It is often favored for its efficiency.

  • Enzymatic Kinetic Resolution: This method involves the resolution of a racemic mixture of 1-(4-Fluoro-3-methoxyphenyl)ethanamine using a lipase, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Q2: I am observing low conversion in my reductive amination reaction. What are the potential causes?

A2: Low conversion in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine. Ensure anhydrous conditions and consider the use of a dehydrating agent like molecular sieves.

  • Suboptimal pH: The reaction is sensitive to pH. A mildly acidic condition (pH 4-6) is typically required to facilitate imine formation without deactivating the amine nucleophile.[1]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less likely to reduce the starting ketone compared to a stronger agent like sodium borohydride (NaBH4).[1]

  • Catalyst Deactivation: The amine substrate or product can sometimes inhibit the catalyst's activity.

Q3: How can I improve the enantiomeric excess (ee) of my final product?

A3: Achieving high enantiomeric excess is a key challenge. Consider the following strategies:

  • Catalyst and Ligand Selection: In asymmetric reductive amination, the choice of the chiral catalyst and ligand is paramount. Screening different chiral ligands can significantly impact the stereoselectivity.

  • Enzyme Selection in Kinetic Resolution: For enzymatic methods, the choice of lipase and acyl donor is crucial for achieving high enantioselectivity.

  • Recrystallization: The enantiomeric excess of the final product can often be enhanced through recrystallization of the amine salt.[2]

Q4: What are common side reactions, and how can they be minimized?

A4: A primary side reaction is the reduction of the starting ketone to the corresponding alcohol by the reducing agent. To mitigate this, use a milder reducing agent that selectively reduces the imine intermediate. Over-alkylation, leading to the formation of secondary amines, can also occur. This can be controlled by using a stoichiometric amount of the amine source.

Q5: What is the most effective method for purifying the final product?

A5: Purification typically involves the following steps:

  • Aqueous Workup: After the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities.

  • Extraction: The product is extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is often employed for the purification of the free amine.

  • Salt Formation and Recrystallization: For enhanced purity and easier handling of the final product, it can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Reductive Amination
Symptom Possible Cause Suggested Solution
Low conversion of starting ketoneInefficient imine formationAdd a dehydrating agent (e.g., molecular sieves). Optimize the reaction temperature and time.
Significant amount of alcohol byproductKetone reduction by the reducing agentSwitch to a milder reducing agent such as NaBH(OAc)3 or NaBH3CN.[1]
Complex mixture of productsOver-alkylation or other side reactionsUse a precise stoichiometry of the ammonia source. Monitor the reaction closely by TLC or GC-MS.
Reaction stallsCatalyst deactivationIncrease catalyst loading or consider a different catalyst system.
Issue 2: Poor Enantioselectivity
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee)Ineffective chiral inductionScreen a variety of chiral ligands for the metal catalyst. Optimize the reaction temperature, as lower temperatures often favor higher enantioselectivity.
Racemic or near-racemic productRacemization of the productIf using enzymatic resolution, ensure the conditions do not promote racemization. Racemization of the unwanted enantiomer can be a strategy in dynamic kinetic resolution.[3]
Inconsistent ee valuesImpurities in starting materials or solventsEnsure all reagents and solvents are of high purity and anhydrous where necessary.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Fluoro-3-methoxyacetophenone

  • Ammonium acetate

  • Chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • To a stirred solution of 4-Fluoro-3-methoxyacetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol, add the chiral catalyst (0.01 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • For salt formation, dissolve the purified amine in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Enzymatic Kinetic Resolution

This protocol outlines a typical procedure for resolving a racemic mixture of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.

Materials:

  • Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene or MTBE)

  • Aqueous buffer solution (pH 7)

Procedure:

  • To a solution of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine (1.0 eq) in an organic solvent, add the immobilized CAL-B.

  • Add the acyl donor (0.6 eq) and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine.

  • When the conversion reaches approximately 50%, filter off the enzyme.

  • The reaction mixture will contain the unreacted (S)-amine and the acylated (R)-amide.

  • Separate the (S)-amine from the (R)-amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.

  • Basify the aqueous layer and extract the (S)-amine with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods
ParameterAsymmetric Reductive AminationEnzymatic Kinetic Resolution
Starting Material 4-Fluoro-3-methoxyacetophenoneRacemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine
Typical Yield 70-95%40-50% (for the desired enantiomer)
Typical Purity >98% (after chromatography)>99% (after separation)
Typical ee 85-99%>99%
Key Reagents Chiral catalyst, reducing agentLipase, acyl donor
Advantages One-pot reaction, higher theoretical yieldHigh enantioselectivity, mild reaction conditions
Disadvantages Requires screening of catalysts and ligandsMaximum 50% yield for the desired enantiomer

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product start Starting Material: 4-Fluoro-3-methoxyacetophenone reaction Asymmetric Reductive Amination (Chiral Catalyst, NH4OAc, NaBH(OAc)3) start->reaction quench Quench with NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for Asymmetric Reductive Amination.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inefficient Imine Formation start->cause1 cause2 Ketone Reduction start->cause2 cause3 Catalyst Deactivation start->cause3 sol1 Add Dehydrating Agent Optimize Temp/Time cause1->sol1 sol2 Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause2->sol2 sol3 Increase Catalyst Loading Screen Catalysts cause3->sol3

Caption: Troubleshooting Low Yield in Reductive Amination.

References

Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of chiral resolution of 1-(4-fluoro-3-methoxyphenyl)ethanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine?

The primary methods for resolving racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine include:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated enantiomer from the unreacted one.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

Q2: How do I select a suitable chiral resolving agent for diastereomeric crystallization?

Selecting an appropriate chiral resolving agent is crucial for successful diastereomeric crystallization. The ideal agent should be readily available in both enantiomeric forms, inexpensive, and form crystalline salts with the target compound. Common choices for resolving amines include chiral acids such as:

  • Tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid)

  • Mandelic acid (R- or S-mandelic acid)

  • Camphorsulfonic acid (1R- or 1S-camphorsulfonic acid)

Screening multiple resolving agents and solvents is highly recommended to find the optimal conditions for diastereomer formation and separation.[1]

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the resolved amine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the resolved 1-(4-Fluoro-3-methoxyphenyl)ethanamine. A chiral stationary phase (CSP) capable of separating the enantiomers is used. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the calculation of the e.e.

Troubleshooting Guides

Diastereomeric Crystallization
Issue Possible Cause Troubleshooting Steps
No salt formation or precipitation. - Inappropriate solvent. - Low concentration of reactants. - Unsuitable resolving agent.- Screen a variety of solvents with different polarities. - Increase the concentration of the amine and resolving agent. - Try a different chiral resolving agent from the recommended list.
Precipitate is an oil or fails to crystallize. - Solvent system is not optimal for crystallization. - Impurities are present.- Use a solvent/anti-solvent system to induce crystallization. - Try cooling the solution slowly. - Ensure the starting racemic amine is of high purity.
Low enantiomeric excess (e.e.) of the desired enantiomer. - Poor diastereomeric salt selectivity. - Co-crystallization of both diastereomers.- Optimize the stoichiometry of the resolving agent (often using 0.5-1.0 equivalents is a good starting point). - Perform recrystallization of the diastereomeric salt to improve purity. - Screen different resolving agents and solvent systems.
Low yield of the resolved product. - High solubility of the desired diastereomeric salt. - Material loss during workup.- Optimize the crystallization temperature and time. - Use a minimal amount of solvent for crystallization and washing. - Ensure complete liberation of the free amine from the salt during the final workup step.
Enzymatic Resolution
Issue Possible Cause Troubleshooting Steps
Low or no enzymatic activity. - Inactivated enzyme. - Unsuitable solvent or acyl donor. - Sub-optimal reaction conditions (pH, temperature).- Use a fresh batch of enzyme. - Screen different organic solvents and acyl donors (e.g., ethyl acetate, vinyl acetate). A common enzyme for this type of resolution is Candida antarctica Lipase B (CAL-B).[2] - Optimize the temperature (typically 30-50 °C) and pH (if an aqueous medium is used).
Low enantioselectivity (low e.e.). - The chosen enzyme is not selective for the substrate. - Racemization of the product or substrate under reaction conditions.- Screen different lipases or proteases. - Modify the acyl donor. - Reduce the reaction temperature.
Slow reaction rate. - Insufficient enzyme loading. - Poor mass transfer in a heterogeneous system.- Increase the amount of enzyme. - Improve agitation/stirring of the reaction mixture.

Experimental Protocols

Diastereomeric Crystallization Protocol

A general protocol for diastereomeric crystallization involves the following steps:

  • Salt Formation: Dissolve the racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent (e.g., L-tartaric acid) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess of the resulting amine by chiral HPLC.

Enzymatic Resolution Protocol

A typical protocol for enzymatic resolution using a lipase is as follows:

  • Reaction Setup: In a suitable flask, dissolve the racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., heptane).

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B) to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated amine from the unreacted amine using techniques like column chromatography or extraction.

  • Hydrolysis (optional): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the hydrolyzed amine by chiral HPLC.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Diastereomeric Crystallization

Resolving AgentSolventYield (%)e.e. (%) of (S)-enantiomer
L-Tartaric AcidMethanol3592
D-Tartaric AcidEthanol3895 (for (R)-enantiomer)
(R)-Mandelic AcidIsopropanol4288
(1S)-(+)-10-Camphorsulfonic AcidAcetone3085

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary and require optimization.

Table 2: Influence of Acyl Donor on Enzymatic Resolution with CAL-B

Acyl DonorSolventConversion (%)e.e. (%) of remaining amine
Ethyl AcetateHeptane48>99
Vinyl AcetateToluene5098
Isopropenyl AcetateDIPE4597

Note: The data in this table is illustrative. DIPE = Diisopropyl ether. Conversion should be targeted to 50% for optimal resolution.

Visualizations

experimental_workflow cluster_diastereomeric Diastereomeric Crystallization cluster_enzymatic Enzymatic Resolution racemate_d Racemic Amine salt_formation Salt Formation racemate_d->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation resolved_amine_d Enriched Amine liberation->resolved_amine_d racemate_e Racemic Amine reaction Enzymatic Acylation racemate_e->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Enzyme (e.g., CAL-B) enzyme->reaction separation Separation reaction->separation acylated_amine Acylated Amine separation->acylated_amine resolved_amine_e Unreacted Amine separation->resolved_amine_e troubleshooting_logic start Low e.e. in Diastereomeric Crystallization cause1 Poor Diastereomer Selectivity start->cause1 cause2 Co-crystallization start->cause2 solution1 Screen Different Resolving Agents cause1->solution1 solution2 Optimize Solvent System cause1->solution2 cause2->solution2 solution3 Recrystallize Diastereomeric Salt cause2->solution3

References

Challenges in the scale-up of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, covering synthesis, purification, and scale-up.

Issue 1: Low Yield in Asymmetric Reductive Amination

Question: We are experiencing low yields during the asymmetric reductive amination of 4-Fluoro-3-methoxyacetophenone to produce this compound. What are the potential causes and solutions?

Answer:

Low yields in asymmetric reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Activity - Catalyst Screening: If using a biocatalyst (e.g., transaminase), screen a panel of enzymes to find one with high activity and selectivity for the specific substrate. - Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in slow conversion, while too much may not be cost-effective and can complicate downstream processing. - Cofactor Regeneration: If using a transaminase that requires a cofactor like pyridoxal 5'-phosphate (PLP), ensure an efficient cofactor regeneration system is in place.
Poor Imine Formation - Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Employ methods to remove water, such as the use of molecular sieves or a Dean-Stark apparatus, to drive the equilibrium towards imine formation. - pH Control: The optimal pH for imine formation is typically mildly acidic. Monitor and adjust the pH of the reaction mixture.
Side Reactions - Reduction of Ketone: The starting ketone can be reduced to the corresponding alcohol as a side product. Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride. - Racemization: The chiral product can racemize under harsh reaction conditions (e.g., high temperature, strong acid or base). Ensure the reaction is run under mild conditions.
Inhibitors - Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the catalyst, especially with enzymatic reactions. Consider a fed-batch approach for substrate addition to maintain a low concentration. In situ product removal (ISPR) techniques can also be beneficial.

Experimental Protocol: Asymmetric Reductive Amination using a Transaminase

This protocol is a general guideline and should be optimized for your specific transaminase and equipment.

  • Reaction Setup: In a temperature-controlled reactor, combine 4-Fluoro-3-methoxyacetophenone (1.0 eq), a suitable amine donor (e.g., isopropylamine, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (0.01-0.05 eq) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Enzyme Addition: Add the selected transaminase enzyme to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC, analyzing for the consumption of the ketone and the formation of the amine product.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by adjusting the pH or by adding a suitable solvent to precipitate the enzyme. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product can be purified by distillation, crystallization, or preparative chromatography.

Asymmetric_Reductive_Amination_Workflow ketone 4-Fluoro-3-methoxy- acetophenone imine Imine Intermediate ketone->imine Condensation amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->imine transaminase Transaminase + PLP Cofactor transaminase->imine amine (S)-1-(4-Fluoro-3-methoxy- phenyl)ethanamine imine->amine Asymmetric Reduction (Transamination)

Caption: Asymmetric reductive amination workflow.

Issue 2: Poor Enantiomeric Excess (ee%) in Kinetic Resolution

Question: We are attempting a kinetic resolution of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine using a lipase, but the enantiomeric excess of the remaining (S)-amine is low. How can we improve this?

Answer:

Achieving high enantiomeric excess in a kinetic resolution is dependent on the enantioselectivity of the enzyme and the extent of the reaction conversion.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Enzyme Enantioselectivity (E-value) - Enzyme Screening: The choice of lipase is critical. Screen a variety of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with a high E-value for your substrate. - Solvent Engineering: The reaction solvent can significantly impact enzyme selectivity. Test a range of organic solvents (e.g., hexane, toluene, MTBE, THF).
Incorrect Acyl Donor The structure of the acyl donor can influence the enzyme's selectivity. Screen various acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate).
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. Lower temperatures can sometimes improve enantioselectivity. - Water Content: For reactions in organic media, the water activity is a critical parameter. Ensure the enzyme and solvent have an optimal water content.
Reaction Conversion For a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To achieve high ee% of the unreacted enantiomer, the reaction should be stopped as close to 50% conversion as possible. Over- or under-shooting this conversion will result in lower ee%. Monitor the reaction closely.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a general protocol and requires optimization.

  • Reaction Setup: Dissolve racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine (1.0 eq) and the chosen acyl donor (e.g., vinyl acetate, 1.0-1.5 eq) in a suitable organic solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product.

  • Work-up: When the reaction reaches approximately 50% conversion, filter off the enzyme.

  • Separation: The acylated (R)-amine can be separated from the unreacted (S)-amine by extraction, crystallization, or chromatography. The (S)-amine can then be isolated.

Kinetic_Resolution_Logic racemate Racemic Amine (R)- and (S)-enantiomers lipase Lipase + Acyl Donor racemate->lipase Enantioselective Acylation separation Separation lipase->separation s_amine (S)-Amine (Unreacted) separation->s_amine r_amide (R)-Amide (Acylated) separation->r_amide

Caption: Kinetic resolution logical diagram.

Issue 3: Difficulty in Purification and Impurity Removal

Question: We are struggling to purify this compound to the desired purity level. What are common impurities and effective purification methods?

Answer:

Effective purification requires an understanding of the potential impurity profile and the selection of an appropriate purification technique.

Common Impurities:

Impurity Origin Removal Strategy
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions to drive to completion. Remove by distillation or chromatography.
(R)-enantiomer Incomplete resolution or racemization.Chiral purification (preparative HPLC or SFC), or diastereomeric salt crystallization.
Corresponding Alcohol Reduction of the starting ketone in reductive amination.Distillation or chromatography.
Over-alkylation Products Side reaction in reductive amination if a primary amine is used as the amine donor.Chromatography.
Residual Solvents From reaction or work-up.Drying under vacuum, recrystallization.

Purification Methods:

  • Distillation: Effective for removing non-volatile impurities from the volatile amine product.

  • Crystallization: Diastereomeric salt crystallization with a chiral acid (e.g., tartaric acid, mandelic acid) is a powerful technique for separating enantiomers on a large scale.

  • Preparative Chromatography:

    • Supercritical Fluid Chromatography (SFC): Often the method of choice for chiral separations due to its speed, efficiency, and reduced solvent consumption.

    • High-Performance Liquid Chromatography (HPLC): Also effective for chiral separations.

Preparative Chiral SFC Protocol (General Guidance):

  • Column Screening: Screen a range of chiral stationary phases (CSPs) (e.g., polysaccharide-based columns like Chiralpak® series) with different mobile phase modifiers (e.g., methanol, ethanol, isopropanol) to find the optimal separation conditions.

  • Method Optimization: Optimize the mobile phase composition, flow rate, back pressure, and temperature to achieve the best resolution and peak shape.

  • Scale-up: Scale up the analytical method to a preparative scale, adjusting the column diameter, flow rate, and injection volume accordingly. Stacked injections can be used to increase throughput.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges in scaling up production include:

  • Cost of Goods: Chiral catalysts (either chemical or biological) and chiral resolving agents can be expensive, impacting the overall cost.

  • Process Safety: Handling of reagents like borohydrides or running reactions at high pressure requires careful safety considerations.

  • Enantiomeric Purity Control: Maintaining high enantiomeric purity on a large scale can be challenging due to potential racemization and difficulties in separation.

  • Downstream Processing: Efficiently separating the product from the catalyst/enzyme, unreacted starting materials, and byproducts is crucial for a scalable process.

  • Waste Management: The disposal of waste streams, especially those containing organic solvents or heavy metals, needs to be managed effectively.

Q2: Which is a better method for large-scale production: asymmetric synthesis or kinetic resolution?

A2: Both methods have their advantages and disadvantages for large-scale production:

  • Asymmetric Synthesis:

    • Pros: Can theoretically achieve 100% yield of the desired enantiomer.

    • Cons: Often requires expensive and specialized catalysts. Catalyst development and optimization can be time-consuming.

  • Kinetic Resolution:

    • Pros: Can use readily available and relatively inexpensive enzymes (lipases). The technology is well-established.

    • Cons: The maximum theoretical yield for the desired enantiomer is 50%, with the other 50% being the undesired enantiomer, which may need to be racemized and recycled to improve atom economy.

The choice often depends on factors such as the cost and availability of the catalyst/enzyme, the efficiency of the racemization/recycling process for the undesired enantiomer, and the overall process economics.

Q3: How can I monitor the progress and enantiomeric purity of my reaction?

A3: The most common methods for monitoring the reaction and determining enantiomeric purity are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, you can separate and quantify the two enantiomers.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, but for volatile compounds. The amine may need to be derivatized first.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish and quantify the enantiomers.

Q4: What are the key safety precautions to take during the synthesis?

A4: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling: Be aware of the hazards of all chemicals used. For example, sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Pressure and Temperature Control: If running reactions under pressure or at elevated temperatures, use appropriate equipment and monitoring systems.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantiomeric excess (ee) in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low enantiomeric excess in my asymmetric reaction?

Several factors can contribute to a lower than expected enantiomeric excess. These can be broadly categorized as issues related to reagents and catalyst, reaction conditions, and the inherent nature of the substrate. Common culprits include:

  • Catalyst Issues: Impure or improperly activated catalyst, incorrect catalyst loading, or catalyst degradation.[1][2]

  • Reagent and Solvent Purity: Presence of impurities in substrates, reagents, or solvents that can interfere with the catalytic cycle.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time.[3] The stereochemical outcome of a reaction can be highly dependent on these parameters.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[5]

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to poor stereochemical recognition.[6]

  • Racemization: The product may racemize under the reaction or workup conditions.

Q2: How can I determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is crucial for assessing the success of an asymmetric synthesis.[7] Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods, utilizing a chiral stationary phase to separate enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.

  • Optical Rotation: While historically significant, this method is less accurate and requires a known specific rotation of the pure enantiomer.[8][9]

Troubleshooting Guides

Problem 1: My enantiomeric excess is consistently low across multiple runs.

If you are observing consistently low ee, it is likely due to a systematic issue with your experimental setup or reagents. The following workflow can help you troubleshoot this problem.

G cluster_start Start: Low Enantiomeric Excess cluster_reagents Reagent & Catalyst Purity cluster_conditions Reaction Condition Optimization cluster_catalyst Catalyst System Evaluation cluster_end Resolution start Consistently Low ee recheck_purity Re-purify/Verify Purity of: - Substrate - Reagents - Solvents start->recheck_purity catalyst_check Verify Catalyst/Ligand Purity and ee recheck_purity->catalyst_check If no improvement end Improved ee recheck_purity->end Improvement observed catalyst_activation Confirm Proper Catalyst Activation/ Pre-catalyst Formation catalyst_check->catalyst_activation If purity is confirmed catalyst_check->end Improvement observed temp_screen Screen a Range of Temperatures catalyst_activation->temp_screen If activation is correct catalyst_activation->end Improvement observed solvent_screen Screen Different Solvents temp_screen->solvent_screen If no improvement temp_screen->end Improvement observed conc_screen Vary Substrate Concentration solvent_screen->conc_screen If no improvement solvent_screen->end Improvement observed time_study Conduct a Reaction Time Study conc_screen->time_study If no improvement conc_screen->end Improvement observed catalyst_loading Optimize Catalyst/Ligand Loading time_study->catalyst_loading If no improvement time_study->end Improvement observed ligand_screen Screen Different Chiral Ligands catalyst_loading->ligand_screen If no improvement catalyst_loading->end Improvement observed catalyst_type Try a Different Class of Catalyst ligand_screen->catalyst_type If no improvement ligand_screen->end Improvement observed catalyst_type->end G cluster_start Start: Decreasing Enantiomeric Excess cluster_racemization Investigate Product Racemization cluster_catalyst_degradation Investigate Catalyst Degradation cluster_solutions Potential Solutions cluster_end Resolution start ee Decreases Over Time racemization_test Subject Enantioenriched Product to: - Reaction Conditions (without catalyst) - Workup Conditions start->racemization_test product_stability Analyze ee After Test racemization_test->product_stability catalyst_stability Monitor Reaction Profile: - Take Aliquots at Different Time Points - Analyze Conversion and ee product_stability->catalyst_stability ee Stable modify_workup Modify Workup: - Lower Temperature - Use Milder Reagents product_stability->modify_workup ee Decreased catalyst_deactivation Observe Plateau or Decrease in ee with Increasing Conversion catalyst_stability->catalyst_deactivation reduce_time Reduce Reaction Time catalyst_deactivation->reduce_time Degradation Confirmed end Stable High ee modify_workup->end catalyst_loading_increase Increase Catalyst Loading or Use a More Stable Catalyst reduce_time->catalyst_loading_increase catalyst_loading_increase->end

References

Identifying and minimizing side-products in derivatization reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and minimizing side-products in derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical derivatization for chromatographic analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Section 1: Silylation Reactions (e.g., using BSTFA, MSTFA)

Q1: Why am I seeing multiple peaks for a single analyte after silylation?

A: Multiple peaks for a single compound are a common issue in silylation and can stem from several causes:

  • Incomplete Derivatization: This is the most frequent cause.[1][2] Not all active hydrogens (e.g., on hydroxyls, amines, or carboxylic acids) have been replaced by a trimethylsilyl (TMS) group, leading to a mixture of partially and fully derivatized species. The reactivity of functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

  • Formation of Artifacts: Silylation reagents can sometimes react with certain functional groups (like aldehydes and ketones) or with solvents and contaminants to form unexpected by-products, known as artifacts.[1][3][4] For example, aldehydes with α-hydrogens can react with MSTFA to yield artifact peaks.[5]

  • Geometric Isomers: If your analyte can exist as isomers (e.g., syn- and anti-isomers of oximes), these may be separated by the GC column, appearing as distinct peaks.[1]

  • Derivative Instability: TMS derivatives can be susceptible to hydrolysis. Exposure to moisture before or during analysis can revert the derivative to its original or a partially derivatized form.

Solution:

  • Optimize Reaction Conditions: Increase the reaction temperature or time to drive the reaction to completion. For example, some sterically hindered compounds may require heating up to 70°C or higher for 20-30 minutes.

  • Increase Reagent Concentration: Use a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of the reagent to active hydrogens is a good starting point.

  • Use a Catalyst: For slow-reacting or sterically hindered compounds, adding a catalyst like trimethylchlorosilane (TMCS) can significantly improve the reaction rate and completeness.

  • Ensure Anhydrous Conditions: Silylation reagents are extremely moisture-sensitive.[6] Ensure your sample, solvents, and glassware are thoroughly dry. Store reagents under an inert atmosphere and use a desiccant in a secondary storage container.

  • Consider a Two-Step Derivatization: For compounds with carbonyl groups (aldehydes/ketones), first convert them to their methoxime derivatives before silylation to prevent enolization and artifact formation.[1][5]

Q2: My derivatization yield is very low, resulting in poor detector response. How can I improve it?

A: Low yield is typically due to an incomplete or inhibited reaction.

  • Insufficient Reagent or Catalyst: The derivatizing agent may have been consumed by water or other reactive species in the sample matrix.

  • Suboptimal Temperature/Time: The reaction conditions may not be energetic enough for your specific analyte, especially for amides or sterically hindered acids.

  • Presence of Moisture: Water will preferentially react with and consume the silylating reagent, stopping the derivatization of your analyte.

  • Inappropriate Solvent: Protic solvents like methanol or ethanol will react with the silylating reagent and must be avoided.[7][8] Use aprotic solvents such as pyridine, acetonitrile, or DMF.[1]

Solution:

  • Systematically Optimize: Methodically test different reaction times and temperatures to find the optimal conditions for your analyte.[9][10] Monitor the reaction progress by analyzing aliquots at different time points.

  • Increase Reagent Ratio: Add more silylating reagent to ensure there is enough to derivatize the analyte after any interaction with residual moisture.

  • Dry the Sample Thoroughly: If your sample is in an aqueous solution, evaporate it to complete dryness before adding the reagent. For samples in organic solvents, ensure the solvent is anhydrous. A drying step can significantly enhance signal intensity.[11][12]

Section 2: Acylation Reactions (e.g., using Acetic Anhydride, TFAA)

Q1: I see a large, tailing peak early in my chromatogram after acylation. What is it?

A: This is often due to acidic by-products.

  • Acid By-product Formation: Acylation with acid anhydrides or acyl halides produces acidic by-products (e.g., trifluoroacetic acid from TFAA).[13][14] These acids are highly polar and can produce broad, tailing peaks, potentially damaging the GC column over time.[13]

  • Excess Reagent: A very large excess of the acylating reagent itself can also appear in the chromatogram.

Solution:

  • By-product Removal: The acidic by-products must be removed before GC analysis.[13] This is typically done by evaporating the reaction mixture to dryness (under a stream of nitrogen) and reconstituting the sample in a suitable solvent.

  • Use a Different Reagent: Consider using an activated acyl amide reagent (e.g., MBTFA) which does not produce acidic by-products.[13]

  • Optimize Reagent Amount: While an excess is needed, using a very large excess can be problematic. Try reducing the amount of reagent to a level that still ensures complete derivatization.

Q2: Is it necessary to use a catalyst for acylation reactions?

A: Not always, but it can be beneficial.

  • Reagent Reactivity: Highly reactive reagents like trifluoroacetic anhydride (TFAA) often react efficiently without a catalyst.[15]

  • Catalyst Role: For less reactive analytes or reagents, a basic catalyst like pyridine is often used. It serves a dual purpose: catalyzing the reaction and neutralizing the acidic by-product formed.[16]

Solution:

  • Solvent Selection: Performing the reaction in a solvent like pyridine can facilitate the reaction and handle by-products simultaneously.

  • Solvent-Free Conditions: For some highly reactive combinations, acylation can be performed under solvent-free conditions, which simplifies workup.[17]

Section 3: Alkylation & Esterification Reactions (e.g., using BF₃-Methanol)

Q1: After esterifying fatty acids with BF₃-Methanol, I see extra peaks near my analytes of interest. What could they be?

A: These are likely side-products from reactions with unsaturated fatty acids.

  • Methoxy Artifacts: The BF₃ catalyst can promote the addition of methanol across the double bonds of unsaturated fatty acids, creating methoxy derivatives of saturated fatty acids.[18]

  • Isomerization: The reaction conditions can sometimes cause isomerization of double bonds.

  • Incomplete Reaction: If the reaction is not complete, you will see both the free fatty acids and their methyl esters.

Solution:

  • Control Reaction Conditions: Avoid overly harsh conditions. Do not exceed the recommended reaction time (typically 2 minutes of boiling) or temperature.[19] Extending the reaction time can increase the formation of by-products.[18]

  • Ensure Stoichiometry: The amount of by-products can depend on the ratio of fatty acid to the BF₃ catalyst.[18] Follow a validated procedure for the recommended sample size and reagent volumes.[19]

  • Use an Alternative Method: For sensitive compounds, consider a milder esterification method, such as using diazomethane (with appropriate safety precautions) or a base-catalyzed method if your sample contains no free fatty acids.[13][20]

Q2: My esterification yield for fatty acids is low. What are the common causes?

A: The most common cause is the presence of water.

  • Water Inhibition: Esterification is a reversible reaction where water is a by-product.[21][22] The presence of water in the sample or reagents will inhibit the forward reaction and reduce the yield of the desired ester.[23]

  • Insufficient Catalyst/Reagent: Not using enough BF₃-Methanol reagent for the amount of sample will lead to an incomplete reaction.

Solution:

  • Dry Sample and Reagents: Ensure the sample is free of water. If dissolving the sample, use an anhydrous, nonpolar solvent.[23] Use high-quality reagents with low moisture content.[14]

  • Use a Water Scavenger: Adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture can help remove residual water and drive the reaction to completion.[23]

  • Optimize Reaction: Ensure the sample is fully saponified (if starting from glycerides) before adding the BF₃-Methanol catalyst.[19]

Data Presentation

Table 1: Common Derivatization Reactions and Potential Side-Products
Derivatization TypeReagent Example(s)Target Functional GroupsCommon Side-Products / ArtifactsMitigation Strategies
Silylation BSTFA, MSTFA, TMCS-OH, -COOH, -NH₂, -SH, AmidesIncomplete derivatives, moisture hydrolysis products, reagent artifacts (especially with carbonyls), reagent polymers.[1][3]Use excess reagent, optimize time/temp, use catalyst (TMCS), ensure strictly anhydrous conditions, pre-derivatize carbonyls.
Acylation Acetic Anhydride, TFAA, MBTFA-OH, -NH₂, -SHAcidic by-products (e.g., HCl, TFA), unreacted reagent.[13][14]Evaporate reaction mixture to dryness post-reaction, use a base/catalyst (e.g., pyridine), or use reagents that yield neutral by-products (e.g., TFAI).[13]
Alkylation / Esterification BF₃/BCl₃ in Methanol, Diazomethane-COOH, PhenolsMethoxy-adducts on unsaturated analytes, unreacted free acids.[18]Adhere to recommended reaction times, avoid harsh conditions, ensure anhydrous reagents, use a water scavenger.[19][23]
Table 2: General Troubleshooting Summary
Observed ProblemProbable Cause(s)Recommended Solution(s)
Low / No Product Peak 1. Incomplete reaction (time/temp too low). 2. Reagent consumed by water. 3. Unstable derivative degraded.1. Increase reaction time and/or temperature. 2. Ensure sample and solvents are anhydrous.[6] 3. Analyze sample promptly after derivatization.
Multiple Peaks for One Analyte 1. Incomplete derivatization.[1] 2. Formation of artifacts.[4] 3. Isomers present.1. Increase reagent concentration, add a catalyst, increase temp/time. 2. Alter reaction conditions; pre-derivatize interfering groups.[1] 3. Confirm with mass spectrometry; this may be inherent to the analyte.
Broad, Tailing Peaks 1. Acidic by-products from acylation.[13] 2. Adsorption of polar compounds on GC system.[13] 3. Column degradation.1. Remove by-products before injection.[13] 2. Ensure derivatization was complete; silanize glassware and GC liner.[13] 3. Use a guard column; trim the analytical column.[8]
Extraneous Peaks in Blank 1. Contaminated solvent or reagents. 2. Hydrolyzed reagent. 3. Contamination from glassware or vial caps.1. Use high-purity solvents and fresh reagents. 2. Store reagents properly under inert gas. 3. Thoroughly clean glassware; use high-quality septa.

Visualization of Workflows and Logic

Derivatization_Workflow cluster_pre Pre-Reaction cluster_reac Reaction cluster_post Post-Reaction & Analysis Sample 1. Sample Preparation Dry 2. Dry Sample & Solvent (Critical Step) Glassware 3. Use Clean, Dry Glassware A1 Minimize water contamination Dry->A1 Reagent 4. Add Reagent & Catalyst Glassware->Reagent React 5. React (Optimize Temp/Time) Workup 6. Post-Reaction Workup (e.g., Remove By-products) React->Workup A2 Ensure complete reaction React->A2 Analysis 7. GC Analysis Workup->Analysis A3 Remove interfering side-products Workup->A3

Caption: General workflow for derivatization, highlighting key steps for minimizing side-products.

Troubleshooting_Logic cluster_peaks cluster_solutions Start Unexpected Chromatogram? Multi_Peaks Multiple Peaks for One Analyte? Start->Multi_Peaks Yes Low_Peak Low / No Product Peak? Start->Low_Peak Yes Tailing_Peak Broad / Tailing Peaks? Start->Tailing_Peak Yes Sol_Incomplete Incomplete Reaction: • Increase Temp/Time • Increase Reagent • Add Catalyst Multi_Peaks->Sol_Incomplete Likely Sol_Artifact Artifact Formation: • Change Conditions • Pre-derivatize Interfering Groups Multi_Peaks->Sol_Artifact Possible Low_Peak->Sol_Incomplete Likely Sol_Moisture Moisture Contamination: • Dry Sample/Solvent • Check Reagent Age Low_Peak->Sol_Moisture Also Check Tailing_Peak->Sol_Incomplete General Sol_Byproduct Acidic By-products: • Evaporate & Reconstitute • Use Neutral By-product Reagent Tailing_Peak->Sol_Byproduct Acylation?

Caption: A logical flow diagram for troubleshooting common issues in derivatization reactions.

Appendix: Experimental Protocols

Safety Note: Always handle derivatization reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. These reagents are often toxic, corrosive, and moisture-sensitive.

Protocol 1: General Silylation of Hydroxyl/Carboxylic Groups using BSTFA + TMCS

This protocol is suitable for analytes like alcohols, phenols, and carboxylic acids.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (as solvent)

  • Sample (1-5 mg)

  • 2 mL reaction vial with PTFE-lined cap

  • Heating block or oven

  • Nitrogen gas supply for drying

Methodology:

  • Sample Preparation: Weigh 1-5 mg of the sample into a clean, dry 2 mL reaction vial.[1] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[24]

  • Solvent Addition (Optional): If the sample is a solid, dissolve it in 100-200 µL of an anhydrous aprotic solvent like pyridine or acetonitrile.[24] If the sample dissolves readily in the reagent, a solvent may not be necessary.[6]

  • Reagent Addition: Add 200-500 µL of BSTFA + 1% TMCS to the vial.[24] Ensure a molar excess of the reagent to the active hydrogens in the sample.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 60-75°C for 15-45 minutes.[24] The optimal time and temperature are analyte-dependent and may require optimization.

  • Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC-MS.

  • Storage: Analyze the derivatized sample as soon as possible, as TMS derivatives can be unstable.[7] If short-term storage is needed, keep the capped vial at -20°C.

Protocol 2: General Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for primary/secondary amines and alcohols.

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or dichloromethane (as solvent)

  • Sample (1-5 mg)

  • 2 mL reaction vial with PTFE-lined cap

  • Nitrogen gas supply

Methodology:

  • Sample Preparation: Place 1-5 mg of the dried sample into a 2 mL reaction vial.

  • Solvent Addition: Dissolve the sample in 500 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 100 µL of TFAA to the vial. The reaction is often exothermic.

  • Reaction: Cap the vial, vortex briefly, and allow it to react at room temperature for 30 minutes, or heat at 50-70°C for 15 minutes for less reactive compounds.[25]

  • By-product Removal (Critical Step): After cooling, uncap the vial in a fume hood and evaporate the contents to dryness under a gentle stream of nitrogen. This removes the excess TFAA and the trifluoroacetic acid by-product.[13]

  • Reconstitution and Analysis: Reconstitute the dry residue in an appropriate volume (e.g., 200-500 µL) of a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.

Protocol 3: Esterification of Fatty Acids using Boron Trifluoride (BF₃)-Methanol

This protocol is for preparing fatty acid methyl esters (FAMEs) from free fatty acids or glycerides.

Materials:

  • 10-14% Boron Trifluoride (BF₃) in Methanol reagent[23][26]

  • 0.5N Methanolic NaOH (if starting from glycerides)[19]

  • Anhydrous n-Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample (50-100 mg of oil/fat or free fatty acids)

  • Reaction flask with condenser

Methodology:

  • Saponification (for oils/fats only): Place the sample (e.g., 100 mg) in a reaction flask. Add 4 mL of 0.5N methanolic NaOH. Attach the condenser and reflux for 5-10 minutes until the fat globules disappear.[19] Skip this step if starting with free fatty acids.

  • Esterification: Add 5 mL of 14% BF₃-Methanol solution through the condenser. Boil the mixture for 2 minutes.[19]

  • Extraction: Add 2-4 mL of n-hexane through the condenser and boil for another minute to extract the FAMEs.[19]

  • Phase Separation: Remove from heat and add several mL of saturated NaCl solution to the flask. This will help separate the aqueous and organic (hexane) layers. Add more NaCl solution until the hexane layer is pushed into the neck of the flask for easy removal.[19]

  • Drying and Analysis: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.[26]

References

Preventing racemization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the racemization of this valuable chiral intermediate during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help maintain the enantiomeric purity of your compound.

Troubleshooting Guide: Preventing Racemization During Acylation and Amide Bond Formation

This guide addresses common issues encountered when using this compound in acylation and amide bond formation reactions, which are primary applications for this chiral amine.

Problem 1: Loss of Enantiomeric Excess (% ee) After Amide Coupling

Question: I am performing an amide coupling reaction between this compound and a carboxylic acid, and I am observing a significant drop in the enantiomeric excess of my product. What are the potential causes and how can I fix this?

Answer:

Loss of enantiomeric excess, or racemization, during amide coupling is a common challenge, particularly with benzylic amines like this compound. The primary mechanism involves the formation of an achiral imine intermediate, which can then be non-stereoselectively reduced or attacked to form the racemic product. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Harsh Reaction Conditions Elevated temperatures provide the activation energy for the formation of the achiral imine intermediate.- Maintain a low reaction temperature, ideally between 0 °C and room temperature. - Minimize reaction time; monitor the reaction closely and quench it as soon as it is complete.
Inappropriate Base Strong, non-nucleophilic bases can promote the deprotonation of the benzylic proton, facilitating imine formation. The choice of base is critical in preventing racemization.- Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Avoid strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if possible.
Choice of Coupling Reagent Some coupling reagents can generate highly reactive intermediates that promote side reactions, including racemization.- Employ coupling reagents known to suppress racemization, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). - Consider using newer, racemization-suppressing reagents like ynamides if applicable to your synthesis.
Solvent Effects Polar aprotic solvents can stabilize charged intermediates that may be involved in the racemization pathway.- Use non-polar or less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). - Avoid highly polar solvents like dimethylformamide (DMF) if racemization is observed.

Experimental Protocol for Minimizing Racemization in a Typical Amide Coupling:

  • Dissolve the carboxylic acid (1.0 equiv.) and a racemization suppressant such as HOBt (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent, for example, EDC (1.1 equiv.), to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add a solution of this compound (1.0 equiv.) and a mild, sterically hindered base such as DIPEA (1.2 equiv.) in the same solvent.

  • Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride or water.

  • Proceed with the standard aqueous work-up and purification.

Problem 2: Racemization During Acylation with Acyl Halides

Question: I am using an acyl chloride to acylate this compound, and my product has a low % ee. How can I improve the stereochemical outcome?

Answer:

Acylation with highly reactive acyl halides can be prone to racemization, especially if not properly controlled. The reaction is often vigorous and can lead to localized heating and side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
High Reactivity of Acyl Halide The high electrophilicity of acyl chlorides can lead to rapid and exothermic reactions, promoting racemization.- Add the acyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C or below). - Consider using a less reactive acylating agent, such as an anhydride, if the amine is sufficiently nucleophilic.
Base-Induced Racemization The choice of base to scavenge the generated HCl is crucial. Strong bases can deprotonate the benzylic proton.- Use a non-nucleophilic, sterically hindered base like DIPEA or pyridine. - For very sensitive substrates, consider using a proton sponge.
Solvent Choice The solvent can influence the reaction rate and the stability of intermediates.- Aprotic solvents like DCM or THF are generally suitable. - In some cases, a biphasic Schotten-Baumann condition (e.g., DCM/water with a mild inorganic base) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most common pathway for racemization of benzylic amines like this compound is through the formation of an achiral imine intermediate. This can be facilitated by heat, strong bases, or certain reagents that promote oxidation or elimination. Once the imine is formed, it can be protonated or attacked by a nucleophile from either face with equal probability, leading to a racemic mixture. Another, less common, mechanism is pyramidal inversion at the nitrogen atom, but this is generally rapid only for amines with small substituents and is less of a concern for the stereocenter at the carbon atom.

Q2: How can I accurately measure the enantiomeric excess (% ee) of my product?

A2: The most reliable method for determining the % ee is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). You will need a chiral stationary phase (CSP) that can resolve the enantiomers of your product. For derivatives of this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns are often effective. It is crucial to develop a separation method using a racemic standard of your product to ensure that you can resolve the two enantiomers.

Q3: Are there any specific coupling reagents that are known to be "racemization-free"?

A3: While no coupling reagent is completely "racemization-free" under all conditions, some are designed to minimize this side reaction. Reagents that form active esters with a low tendency to form oxazolones (a common intermediate in the racemization of N-protected amino acids) are preferred. For the coupling of a chiral amine to a carboxylic acid, the focus is on preventing the formation of the imine from the amine. The use of additives like HOBt or HOAt with carbodiimides is a classic strategy to suppress racemization. Newer reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and ynamides have also been reported to be highly effective in preventing racemization in peptide synthesis.[1]

Q4: Does the structure of the carboxylic acid coupling partner affect the risk of racemization?

A4: Yes, the structure of the carboxylic acid can influence the reaction conditions required and indirectly affect the potential for racemization of the amine. Sterically hindered carboxylic acids may require more forcing conditions (higher temperatures or longer reaction times) for the coupling to proceed, which can increase the risk of racemization of the chiral amine. Highly electron-withdrawing groups on the carboxylic acid can increase its acidity and may influence the choice of base and coupling reagent.

Q5: Can I use enzymatic methods to acylate this compound without racemization?

A5: Enzymatic methods, particularly using lipases such as Candida antarctica lipase B (CALB), are excellent for the kinetic resolution of racemic amines via enantioselective acylation. If you start with the enantiopure (S)-amine, using an enzymatic acylation could potentially proceed with high fidelity and no racemization, as enzymes are highly stereospecific. However, the reaction conditions (solvent, acyl donor, temperature) would need to be carefully optimized for your specific substrate.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the enantiomeric excess of the product in amide coupling reactions involving benzylic amines, which are structurally analogous to this compound. Note: Data for the specific target molecule is limited in the literature; therefore, data for closely related compounds is provided for illustrative purposes.

Benzylic Amine Carboxylic Acid Coupling Reagent/Conditions Base Temperature % ee of Product Reference
1-PhenylethylamineBoc-L-AlanineEDC/HOBtDIPEA0 °C to RT>98%General Knowledge
1-PhenylethylamineBenzoic AcidT3PPyridineRT>99%Illustrative Example
Various primary aminesVarious carboxylic acidsB(OCH2CF3)3None80 °CNo significant racemization reported[2]
rac-α-PEAIsopropyl 2-propoxyacetateLipase B (enzymatic)N/ART>99% (for resolved amine)[3]

Visualizations

Racemization Mechanism of a Benzylic Amine

RacemizationMechanism S_Amine (S)-Benzylic Amine (Chiral) Imine Achiral Imine Intermediate S_Amine->Imine -H⁺ (Base/Heat) Racemic Racemic Mixture Imine->S_Amine +H⁺ R_Amine (R)-Benzylic Amine (Chiral) Imine->R_Amine +H⁺ R_Amine->Racemic

Caption: Mechanism of racemization via an achiral imine intermediate.

Experimental Workflow to Minimize Racemization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis CarboxylicAcid Carboxylic Acid Activation Activate Acid (0 °C) CarboxylicAcid->Activation CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->Activation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Activation AmineAddition Add (S)-Amine and Mild Base (DIPEA) Activation->AmineAddition Stir Stir at Low Temp (Monitor Progress) AmineAddition->Stir Quench Quench Reaction Stir->Quench Purify Purify Product Quench->Purify Analyze Analyze % ee (Chiral HPLC/GC) Purify->Analyze

Caption: Recommended workflow for amide coupling to preserve stereochemistry.

References

Technical Support Center: Enhancing the Stability of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, storage, and handling of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine and its intermediates.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Question: I am observing a decrease in the purity of my this compound intermediate during storage. What are the likely causes and how can I prevent this?

Answer:

A decrease in purity during storage is a common issue and can be attributed to several factors. The primary degradation pathways for this chiral aromatic amine are oxidation, racemization, and reactions influenced by environmental factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Oxidation The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities and a decrease in the active intermediate's concentration.Store the intermediate under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or protect from light by wrapping containers in aluminum foil. Ensure solvents and reagents are free from peroxide impurities. Consider adding antioxidants or chelating agents like EDTA in solution studies.[1][2]
Racemization The chiral center of the (S)-enantiomer can undergo racemization, converting it into a mixture of (S) and (R)-enantiomers. This is often catalyzed by acidic or basic conditions, or elevated temperatures.Maintain a neutral pH during storage and in solution. Avoid high temperatures; store at recommended refrigerated or frozen conditions. Use aprotic solvents when possible.[3][4][5]
Moisture The presence of water can facilitate hydrolytic degradation or act as a medium for other reactions.Store the intermediate in a desiccator or with a desiccant. Use anhydrous solvents for reactions and storage in solution.
Incompatible Storage Conditions High temperatures can significantly accelerate the rate of all degradation reactions.Adhere to recommended storage temperatures, typically 2-8°C for short-term and -20°C for long-term storage. Avoid frequent freeze-thaw cycles.[6]

Question: My synthesis of this compound is resulting in a low enantiomeric excess (ee). What are the possible reasons and how can I improve it?

Answer:

Achieving high enantiomeric excess is critical for the efficacy and safety of the final drug product. Low ee can result from issues during the synthesis or racemization post-synthesis.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Suboptimal Asymmetric Synthesis Conditions The chiral catalyst or reagent may not be performing optimally, or the reaction conditions (temperature, pressure, solvent) may not be ideal for achieving high stereoselectivity.Re-optimize the asymmetric synthesis protocol. Screen different chiral catalysts, ligands, or resolving agents. Precisely control the reaction temperature, as small variations can significantly impact enantioselectivity.
Racemization During Work-up or Purification Exposure to harsh acidic or basic conditions, or high temperatures during extraction, distillation, or chromatography can cause racemization of the desired (S)-enantiomer.Use mild work-up procedures. Maintain a neutral pH throughout the purification process. Employ chromatographic techniques at controlled temperatures. Consider using chiral chromatography for purification if racemization is a persistent issue.[7][8]
Inaccurate ee Determination The analytical method used to determine the enantiomeric excess may not be properly validated or optimized, leading to inaccurate results.Validate the chiral HPLC or SFC method to ensure accurate quantification of both enantiomers. Use a certified reference standard for the (R)-enantiomer to confirm peak identification and resolution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound intermediates.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways include:

  • Oxidation: The amine functionality is prone to oxidation, leading to the formation of various by-products.[1][2]

  • Racemization: The chiral center can invert, leading to the formation of the (R)-enantiomer and a decrease in optical purity.[3][4][5]

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aromatic ring.[9][10]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.[6][11]

Q2: What are the ideal storage conditions for this intermediate?

A2: For long-term stability, it is recommended to store the solid intermediate at -20°C under an inert atmosphere and protected from light. For short-term storage, 2-8°C is acceptable. If in solution, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperatures.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can catalyze the racemization of the chiral center.[12] A neutral pH environment is generally preferred to maintain enantiomeric purity. The amine group itself can be protonated at low pH, which may affect its reactivity and solubility.

Q4: What analytical techniques are recommended for monitoring the stability of this intermediate?

A4: A stability-indicating HPLC method is the primary tool for monitoring purity and degradation.[13] Chiral HPLC or SFC is essential for determining the enantiomeric excess and detecting racemization.[8] LC-MS can be used to identify and characterize unknown degradation products.[14][15]

Q5: Are there any known incompatibilities with common solvents or excipients?

A5: Avoid reactive solvents that can degrade the amine, such as those containing aldehydes, ketones, or peroxides. When considering formulation, compatibility studies with all excipients are crucial to identify any potential interactions that could compromise the stability of the intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to stability testing.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions, which is crucial for developing a stability-indicating analytical method.[16][17][18]

Materials:

  • This compound intermediate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the intermediate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep both solutions at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the intermediate in a stability chamber at 60°C.

    • Place a vial of the stock solution (1 mg/mL in methanol) in the same chamber.

    • After 24 and 48 hours, take samples, dissolve the solid sample in methanol, and dilute both for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the intermediate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19][20]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Determine the percentage degradation and the formation of any new peaks.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.[21][22]

Protocol 2: Chiral Stability and Racemization Study

Objective: To evaluate the enantiomeric stability of the intermediate under different pH and temperature conditions.

Materials:

  • This compound intermediate

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Chiral HPLC or SFC system with a suitable chiral column (e.g., polysaccharide-based)

  • Thermostatted agitator

Procedure:

  • Sample Preparation: Prepare solutions of the intermediate at a known concentration (e.g., 0.5 mg/mL) in each of the selected pH buffers.

  • Incubation:

    • For each pH condition, incubate aliquots at different temperatures (e.g., room temperature, 40°C, and 60°C).

    • Protect all samples from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition.

    • Immediately quench any potential reaction by neutralizing the sample (if in acidic or basic buffer) and diluting with the mobile phase.

  • Chiral Analysis:

    • Analyze each sample using a validated chiral HPLC or SFC method to determine the ratio of the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (ee%) at each time point.

  • Data Analysis:

    • Plot the ee% versus time for each pH and temperature condition.

    • Determine the rate of racemization under each condition.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the stability studies described above.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h5.22154.1
1 M NaOH, 60°C, 24h8.93185.2
3% H₂O₂, RT, 24h12.54185.1 (N-oxide)
60°C, solid, 48h2.11-
Photolytic (ICH Q1B)15.85170.1, 186.1

Table 2: Racemization Study Results - Enantiomeric Excess (%)

Time (h) pH 4, 40°C pH 7, 40°C pH 9, 40°C pH 7, 60°C
0>99.5>99.5>99.5>99.5
898.299.197.596.8
2495.198.592.390.5
4890.397.885.681.2

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to the stability of this compound intermediates.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (H₂O₂, RT) prep->oxid Expose to Stress therm Thermal (60°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Impurity ID hplc->lcms Characterize Degradants degradation_pathways cluster_degradation Degradation Products main This compound oxidation Oxidized Products (e.g., N-oxides) main->oxidation Oxidation (O₂, light, metal ions) racemate (R)-enantiomer main->racemate Racemization (pH, heat) photo_products Photodegradation Products main->photo_products Photolysis (UV/Vis light) hydrolysis_products Hydrolysis Products main->hydrolysis_products Hydrolysis (Acid/Base) troubleshooting_logic cluster_racemization Racemization Issue cluster_oxidation Oxidation Issue start Purity Decrease Observed check_ee Check Enantiomeric Excess (ee%) start->check_ee check_impurities Profile Impurities by HPLC start->check_impurities racemization_cause Cause: pH or Temp Excursion check_ee->racemization_cause ee% Decreased oxidation_cause Cause: Exposure to Air/Light check_impurities->oxidation_cause New Impurities Detected racemization_solution Solution: Control pH and Temperature racemization_cause->racemization_solution oxidation_solution Solution: Inert Atmosphere, Light Protection oxidation_cause->oxidation_solution

References

Validation & Comparative

Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of new therapeutics. This guide provides a comparative analysis of potential chiral resolving agents for the separation of fluoro-methoxyphenyl-ethanamine enantiomers. Due to a lack of publicly available experimental data for the direct resolution of fluoro-methoxyphenyl-ethanamine, this guide leverages detailed protocols for a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, to provide a practical framework for methodological development.

The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1] This process involves reacting a racemic mixture with a single enantiomer of a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Performance of Chiral Resolving Agents: A Data-Driven Comparison

While specific data for fluoro-methoxyphenyl-ethanamine is not available, a patent for the resolution of the structurally similar 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine offers valuable insights into effective resolving agents and conditions. The following table summarizes the performance of two tartaric acid derivatives in this process, which can serve as a strong starting point for the resolution of fluoro-methoxyphenyl-ethanamine.

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1 : 0.5 - 0.65Water10 - 80High>99%
(R,R)-di-p-toluoyl-tartaric acid1 : 0.5 - 0.65Water10 - 80High>99%

Data is based on the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine as described in patent EP3280701B1.[2]

Other commonly used chiral resolving agents for amines that researchers can consider for screening include various forms of tartaric acid, mandelic acid, and camphorsulfonic acid.[3] The optimal choice of resolving agent and solvent is often determined empirically through screening.

Experimental Protocols

The following are detailed experimental protocols adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, providing a foundational methodology for the chiral resolution of fluoro-methoxyphenyl-ethanamine.

Protocol 1: Resolution with (R,R)-4-chlorotartranilic acid
  • Salt Formation: In a suitable reactor, dissolve racemic 1-(fluoro-methoxyphenyl)-ethanamine in water. Add 0.5 to 0.65 molar equivalents of (R,R)-4-chlorotartranilic acid.

  • Crystallization: Heat the mixture to a temperature between 10 and 80°C to dissolve all solids. Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. The crystallization time may vary, but a period of 2 to 72 hours is suggested.[2]

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).[2]

Protocol 2: Resolution with (R,R)-di-p-toluoyl-tartaric acid

The protocol is identical to that described for (R,R)-4-chlorotartranilic acid, with (R,R)-di-p-toluoyl-tartaric acid used as the resolving agent. The optimal temperature and crystallization time may need to be adjusted based on the solubility of the resulting diastereomeric salt.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a chiral resolving agent, the following diagrams are provided.

G cluster_0 Experimental Workflow for Chiral Resolution racemic_amine Racemic Fluoro-methoxyphenyl-ethanamine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->dissolution crystallization Controlled Crystallization dissolution->crystallization filtration Filtration & Washing crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation extraction Solvent Extraction liberation->extraction purified_enantiomer Purified Enantiomer extraction->purified_enantiomer analysis Chiral HPLC Analysis purified_enantiomer->analysis

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Logical Framework for Comparing Chiral Resolving Agents goal Goal: Efficient Chiral Resolution screening Screen Multiple Resolving Agents (e.g., Tartaric Acid Derivatives, Mandelic Acid) goal->screening evaluation Evaluate Key Performance Metrics screening->evaluation yield Yield of Diastereomeric Salt evaluation->yield ee Enantiomeric Excess (e.e.) evaluation->ee cost Cost and Availability of Agent evaluation->cost scalability Process Scalability evaluation->scalability selection Select Optimal Resolving Agent yield->selection ee->selection cost->selection scalability->selection

Caption: Decision-making process for selecting an optimal chiral resolving agent.

References

A Comparative Guide to Determining Enantiomeric Excess of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the enantiomeric excess (ee) of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a crucial parameter in the development of chiral pharmaceutical compounds. We present a detailed experimental protocol for the widely used chiral High-Performance Liquid Chromatography (HPLC) method and discuss alternative techniques, offering supporting data for comparison.

Method Comparison: HPLC and Alternatives

The determination of enantiomeric excess is a critical step in the synthesis and quality control of chiral molecules. While chiral HPLC is a robust and widely adopted technique, other methods such as Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in specific contexts.

Method Principle Advantages Disadvantages Typical Resolution (Rs) Typical Analysis Time
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution and accuracy, well-established, versatile.Longer analysis times, higher solvent consumption compared to SFC.> 1.510 - 30 min
Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Faster analysis times, lower organic solvent consumption, orthogonal selectivity to HPLC.[1][2]Requires specialized instrumentation.> 1.5< 10 min
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Non-separative, provides structural information, can be used for absolute configuration determination.Lower sensitivity and precision for minor enantiomers compared to chromatographic methods, requires chiral auxiliary agents.Not Applicable5 - 15 min

Experimental Protocol: Chiral HPLC Method

This protocol outlines a standard procedure for the determination of the enantiomeric excess of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of amine enantiomers. A common choice is a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or ethylenediamine) is typically required to improve peak shape and resolution. A typical mobile phase composition would be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Sample Solution: Prepare a solution of the 1-(4-Fluoro-3-methoxyphenyl)ethanamine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Racemic Standard: A solution of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify the system suitability (resolution > 1.5).

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer.

Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis cluster_result Result prep_sample Prepare Sample and Racemic Standard Solutions equilibrate Equilibrate Column prep_sample->equilibrate inject_racemic Inject Racemic Standard equilibrate->inject_racemic inject_sample Inject Sample equilibrate->inject_sample detect UV Detection inject_racemic->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee report Report % ee calculate_ee->report

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

This guide provides a foundational understanding of the methods available for determining the enantiomeric excess of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the availability of instrumentation. For routine quality control, chiral HPLC remains the industry standard due to its robustness and high accuracy.

References

Cross-validation of different synthetic routes to (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry, often employed as a key building block in the synthesis of various pharmaceutical agents. The stereochemistry at the benzylic position is crucial for the biological activity of the final compounds, necessitating synthetic routes that offer high enantiomeric purity. This guide provides a comparative analysis of three prominent synthetic strategies to obtain this valuable intermediate: asymmetric reductive amination, enzymatic kinetic resolution, and diastereoselective synthesis using a chiral auxiliary.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiopurity. Below is a summary of key performance indicators for the three discussed methodologies.

ParameterAsymmetric Reductive AminationEnzymatic Kinetic ResolutionDiastereoselective Synthesis (Chiral Auxiliary)
Starting Material 4-Fluoro-3-methoxyacetophenoneRacemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine4-Fluoro-3-methoxyacetophenone
Key Reagents/Catalysts Chiral catalyst (e.g., Noyori-type), H₂ or transfer hydrogenation reagentLipase (e.g., Candida antarctica Lipase B), acyl donorChiral auxiliary (e.g., (S)-α-methylbenzylamine), reducing agent
Typical Yield 85-95%~40-48% (for the desired enantiomer)70-85% (overall)
Enantiomeric Excess (e.e.) >98%>99%>98% (diastereomeric excess)
Key Advantages High atom economy, direct routeHigh enantioselectivity, mild reaction conditionsHigh diastereoselectivity, reliable method
Key Disadvantages Expensive chiral catalysts, high-pressure equipment may be neededTheoretical maximum yield of 50%, requires separation of enantiomersRequires additional steps for auxiliary attachment and removal

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established chemical principles and analogous transformations reported in the scientific literature.

Route 1: Asymmetric Reductive Amination

This approach involves the direct conversion of the prochiral ketone, 4-fluoro-3-methoxyacetophenone, to the chiral amine using a chiral catalyst.

Step 1: Synthesis of this compound

  • Materials: 4-Fluoro-3-methoxyacetophenone (1.0 eq), [RuCl((S,S)-TsDPEN)(p-cymene)] (0.01 eq), formic acid (2.0 eq), triethylamine (2.0 eq), methanol.

  • Procedure:

    • To a solution of 4-fluoro-3-methoxyacetophenone in methanol, add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst.

    • Add a mixture of formic acid and triethylamine.

    • Stir the reaction mixture at 40°C for 24 hours under an inert atmosphere.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Route 2: Enzymatic Kinetic Resolution

This method relies on the selective acylation of one enantiomer of a racemic mixture of 1-(4-fluoro-3-methoxyphenyl)ethanamine, allowing for the separation of the desired (S)-enantiomer.

Step 1: Synthesis of Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine

  • Materials: 4-Fluoro-3-methoxyacetophenone (1.0 eq), ammonium formate (10 eq), formic acid (2.0 eq), palladium on carbon (10 mol%).

  • Procedure:

    • In a round-bottom flask, combine 4-fluoro-3-methoxyacetophenone, ammonium formate, and palladium on carbon in methanol.

    • Add formic acid and heat the mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and dissolve the residue in water. Basify with aqueous NaOH and extract with dichloromethane.

    • Dry the organic layer and concentrate to give racemic 1-(4-fluoro-3-methoxyphenyl)ethanamine.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Materials: Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine (1.0 eq), Candida antarctica Lipase B (CAL-B), ethyl acetate, triethylamine (1.5 eq).

  • Procedure:

    • Dissolve the racemic amine in ethyl acetate and add triethylamine.

    • Add immobilized CAL-B to the solution.

    • Shake the mixture at room temperature and monitor the reaction progress by chiral HPLC.

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • The reaction mixture will contain the acylated (R)-amine and the unreacted (S)-amine. Separate these by column chromatography.

Route 3: Diastereoselective Synthesis using a Chiral Auxiliary

This strategy involves the condensation of the starting ketone with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. The chiral auxiliary is subsequently removed to yield the desired enantiopure amine.

Step 1: Formation of the Chiral Imine

  • Materials: 4-Fluoro-3-methoxyacetophenone (1.0 eq), (S)-(-)-α-methylbenzylamine (1.1 eq), titanium(IV) isopropoxide (1.2 eq), toluene.

  • Procedure:

    • To a solution of 4-fluoro-3-methoxyacetophenone in toluene, add (S)-(-)-α-methylbenzylamine and titanium(IV) isopropoxide.

    • Heat the mixture to reflux with a Dean-Stark trap for 12 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude chiral imine.

Step 2: Diastereoselective Reduction

  • Materials: Crude chiral imine (1.0 eq), sodium borohydride (1.5 eq), methanol.

  • Procedure:

    • Dissolve the crude imine in methanol and cool the solution to 0°C.

    • Add sodium borohydride portion-wise and stir the reaction at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to give the diastereomeric amine mixture. Purify by column chromatography to isolate the major diastereomer.

Step 3: Removal of the Chiral Auxiliary

  • Materials: Purified diastereomeric amine (1.0 eq), palladium on carbon (10 mol%), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the amine in methanol and add palladium on carbon.

    • Hydrogenate the mixture at 50 psi for 24 hours.

    • Filter the catalyst and concentrate the filtrate to yield this compound.

Visualization of Synthetic Workflows

The logical flow of each synthetic approach is depicted in the diagrams below, generated using the DOT language.

Asymmetric_Reductive_Amination ketone 4-Fluoro-3-methoxy- acetophenone product (S)-1-(4-Fluoro-3-methoxy- phenyl)ethanamine ketone->product Asymmetric Reductive Amination catalyst Chiral Ru Catalyst Formic Acid/Et3N catalyst->product

Caption: Workflow for Asymmetric Reductive Amination.

Enzymatic_Kinetic_Resolution ketone 4-Fluoro-3-methoxy- acetophenone racemate Racemic Amine ketone->racemate Reductive Amination separation Separation racemate->separation lipase Lipase (CAL-B) Acyl Donor lipase->separation s_amine (S)-Amine r_amide (R)-Amide separation->s_amine separation->r_amide

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereoselective_Synthesis ketone 4-Fluoro-3-methoxy- acetophenone imine Chiral Imine ketone->imine Condensation auxiliary Chiral Auxiliary ((S)-alpha-methyl- benzylamine) auxiliary->imine diastereomer Diastereomeric Amine imine->diastereomer Diastereoselective Reduction removal Auxiliary Removal (Hydrogenolysis) diastereomer->removal reduction Reduction (NaBH4) reduction->diastereomer product (S)-Amine removal->product

Caption: Workflow for Diastereoselective Synthesis.

Purity Assessment of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the purity of starting materials is a critical determinant of research and development success. This guide provides a comparative purity assessment of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a key chiral building block, from various potential suppliers. The assessment is based on publicly available data and established analytical methodologies for chiral amine purity determination.

Supplier Purity Overview

Obtaining direct, comparable Certificates of Analysis for this compound from a wide range of suppliers can be challenging. However, based on available product listings and data for the corresponding racemate and hydrochloride salts, a general purity landscape can be inferred. Most suppliers typically offer this compound and its derivatives with a purity of 95% or higher. For instance, the hydrochloride salt of the (R)-enantiomer is commonly listed with a purity of ≥95%. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier prior to purchase to obtain precise purity data and understand the impurity profile.

Table 1: Representative Purity Data for 1-(4-Fluoro-3-methoxyphenyl)ethanamine Analogues

Supplier CategoryCompoundStated PurityAnalytical Method
Major Chemical Suppliers(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl≥95%Not specified
Research Chemical Specialistsrac-1-(4-Fluoro-3-methoxyphenyl)ethanamine≥97%HPLC/GC
Custom Synthesis ProvidersThis compound≥98% (typical)Chiral HPLC, NMR

Note: This table is a composite based on typical purity levels found for related compounds and should be used as a general guideline. Researchers must obtain specific CoAs for definitive data.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound for research purposes, a comprehensive purity analysis should be conducted. This involves the determination of both chemical and enantiomeric purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the percentage of the main compound and detect any non-enantiomeric impurities.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the amine in the mobile phase.

  • Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Enantiomeric Purity (Enantiomeric Excess - e.e.) Determination by Chiral HPLC

Objective: To determine the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

Methodology:

  • Instrument: HPLC system with a UV or photodiode array detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Purity and Enantiomeric Excess Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the enantiomeric excess by using a chiral derivatizing agent.

Methodology:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA): A common and effective method involves the use of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride. Alternatively, a three-component system with an enantiopure diol like (R)-BINOL and 2-formylphenylboronic acid can be used.

  • Procedure with Mosher's Acid Chloride:

    • Dissolve the amine sample in an anhydrous NMR solvent (e.g., CDCl₃).

    • Add a slight excess of Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Allow the reaction to proceed to completion to form diastereomeric amides.

  • NMR Analysis:

    • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

    • The different chemical environments of the diastereomers will lead to distinct signals for certain protons or the CF₃ group.

    • The enantiomeric excess can be determined by integrating the corresponding signals for each diastereomer.

Potential Impurities

Common impurities may arise from the synthetic route used to produce this compound. These can include:

  • Starting materials: Unreacted precursors such as 4-fluoro-3-methoxyacetophenone.

  • Reagents: Residual reagents from the synthesis and purification steps.

  • The undesired (R)-enantiomer: From incomplete resolution or non-stereoselective synthesis.

  • Byproducts: Side-products from the chemical reactions involved in the synthesis.

Visualizing the Workflow and Decision Process

To aid researchers in their workflow for purity assessment and supplier selection, the following diagrams have been created.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Decision start Receive Amine Sample doc_review Review Supplier CoA start->doc_review visual_insp Visual Inspection doc_review->visual_insp chem_purity Chemical Purity (HPLC) visual_insp->chem_purity enant_purity Enantiomeric Purity (Chiral HPLC/NMR) chem_purity->enant_purity struct_verif Structural Verification (NMR) enant_purity->struct_verif data_analysis Analyze & Compare Data struct_verif->data_analysis decision Accept or Reject Batch data_analysis->decision

Caption: Experimental workflow for purity assessment.

Caption: Logical flow for supplier selection.

A Comparative Guide to the Catalytic Activity of Chiral Amine Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral amine auxiliaries have emerged as powerful tools in this endeavor, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the catalytic activity of three prominent classes of chiral amine auxiliaries: (S)-proline, Cinchona alkaloids, and Evans-type oxazolidinones. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in selecting the most suitable auxiliary for their specific synthetic challenges.

Principles of Chiral Amine Auxiliary-Mediated Catalysis

Chiral amine auxiliaries function by transiently interacting with prochiral substrates to create a chiral environment, thereby directing the approach of a reactant to a specific face of the substrate. This stereochemical guidance leads to the preferential formation of one enantiomer or diastereomer over the other. The auxiliaries can operate either as true catalysts, participating in the reaction cycle and being regenerated, or as stoichiometric reagents that are later removed. The effectiveness of a chiral auxiliary is primarily evaluated based on the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product, as well as the reaction yield and catalyst loading.

Data Presentation: A Comparative Overview

The following tables summarize the catalytic performance of (S)-proline, a representative Cinchona alkaloid derivative, and an Evans auxiliary in well-established asymmetric reactions. It is important to note that direct comparisons can be challenging due to the differing nature of the auxiliaries and the reactions they are typically employed in. (S)-proline and Cinchona alkaloids often act as organocatalysts, while Evans auxiliaries are typically used stoichiometrically.

Table 1: (S)-Proline Catalyzed Asymmetric Aldol Reaction [1][2]

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee%)
4-Nitrobenzaldehyde60-8671-76
Benzaldehyde7688.5
2-Chlorobenzaldehyde7193
2-Bromobenzaldehyde6595
2-Iodobenzaldehyde5597

Table 2: Cinchona Alkaloid (Quinine Derivative) Catalyzed Asymmetric Michael Addition

Michael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee%)
ChalconeMalononitrileHighGood
trans-β-NitrostyrenePentane-2,4-dioneup to 99up to 34

Note: Specific yield and ee% for the quinine-Al(OiPr)3 catalyzed reaction of chalcone and malononitrile were described as "high" and "good" respectively in the source material[3]. Further quantitative data was not available.

Table 3: Evans Auxiliary Mediated Asymmetric Aldol Reaction [4][5]

Aldehyde SubstrateDiastereomeric Ratio (syn:anti)
Isobutanal>99:1
Benzaldehyde>99:1
n-OctanalHigh

Note: Evans auxiliaries are primarily valued for their high diastereoselectivity. The chiral auxiliary is typically removed in a subsequent step to yield the enantiomerically enriched product.

Discussion of Catalytic Performance

(S)-Proline , a simple and readily available amino acid, is a highly effective organocatalyst for a variety of asymmetric transformations, most notably the aldol reaction. It generally provides good to excellent enantioselectivities and yields, particularly with aromatic aldehydes bearing electron-withdrawing groups[1][2]. Its low cost and low toxicity make it an attractive option for large-scale synthesis.

Cinchona alkaloids , natural products extracted from the bark of the Cinchona tree, and their derivatives are versatile organocatalysts for a broad range of reactions, including Michael additions, aldol reactions, and Mannich reactions[6]. Their modular structure allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. They are known to be effective at low catalyst loadings.

Evans auxiliaries , specifically chiral oxazolidinones, are renowned for their exceptional ability to control stereochemistry in aldol and alkylation reactions[4][5]. By covalently bonding to the substrate, they provide a rigid chiral environment that directs the formation of new stereocenters with very high diastereoselectivity. Although they are used in stoichiometric amounts and require subsequent removal, the predictability and high stereocontrol they offer make them invaluable for the synthesis of complex molecules, particularly in natural product synthesis.

Mandatory Visualization

Experimental_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification Prochiral\nSubstrate Prochiral Substrate Reaction\nMixture Reaction Mixture Prochiral\nSubstrate->Reaction\nMixture Achiral\nReactant Achiral Reactant Achiral\nReactant->Reaction\nMixture Chiral Amine\nAuxiliary Chiral Amine Auxiliary Chiral Amine\nAuxiliary->Reaction\nMixture Crude\nProduct Crude Product Reaction\nMixture->Crude\nProduct Purification Purification Crude\nProduct->Purification Chiral\nProduct Chiral Product Purification->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Purification->Recovered\nAuxiliary

Caption: Generalized workflow for asymmetric synthesis using a chiral amine auxiliary.

Experimental Protocols

(S)-Proline Catalyzed Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde[2]

Materials:

  • 4-Nitrobenzaldehyde (151.0 mg, 1.0 mmol)

  • (S)-Proline (35.0 mg, 0.3 mmol)

  • Acetone (5.0 mL)

  • Dichloromethane

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde, (S)-proline, and acetone.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane (2.0 mL).

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

  • Isolate the final product, weigh it, and calculate the yield.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Cinchona Alkaloid (Quinine)-Al(OiPr)3 Catalyzed Asymmetric Michael Addition of Malononitrile to Chalcone[3]

A detailed experimental protocol for this specific reaction was not available in the searched literature. The following is a general procedure for similar reactions.

Materials:

  • Chalcone (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Quinine (0.1 mmol)

  • Aluminum isopropoxide (Al(OiPr)3) (0.1 mmol)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine and aluminum isopropoxide in the anhydrous solvent.

  • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Add the chalcone to the catalyst solution.

  • Add the malononitrile dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess of the product.

Evans Asymmetric Aldol Reaction with Benzaldehyde[4][5]

Materials:

  • Chiral N-acyloxazolidinone (1.0 equiv)

  • Dibutylboron triflate (Bu2BOTf) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Benzaldehyde (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the chiral N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add dibutylboron triflate to the solution, followed by the dropwise addition of diisopropylethylamine.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for a specified time (typically 1-3 hours), then warm to room temperature.

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aldol adduct. The diastereomeric ratio can be determined by NMR spectroscopy.

  • The chiral auxiliary can be subsequently removed by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.

References

Structural Elucidation of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural confirmation of chiral molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, rigorous analytical methodologies are required to ensure the stereochemical purity of drug candidates. This guide provides a comparative analysis of advanced spectroscopic techniques for the structural confirmation of the chiral amine, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a versatile building block in the synthesis of pharmaceutically active compounds.

This guide will compare the spectroscopic data of this compound with a structurally similar, commercially available chiral amine, (S)-1-(4-methoxyphenyl)ethylamine. The comparison will highlight the influence of the fluoro and methoxy substituents on the spectroscopic signatures and demonstrate the power of a multi-technique approach for unambiguous structural and stereochemical assignment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the comparative compound, (S)-1-(4-methoxyphenyl)ethylamine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted/Typical Shifts)(S)-1-(4-methoxyphenyl)ethylamine (Reported Shifts)
H-2~7.0-7.1 ppm (dd)7.27 ppm (d, J=8.6 Hz)
H-5~6.9-7.0 ppm (m)6.87 ppm (d, J=8.6 Hz)
H-6~7.1-7.2 ppm (dd)-
-OCH₃~3.9 ppm (s)3.79 ppm (s)
-CH(NH₂)~4.2 ppm (q, J=6.6 Hz)4.11 ppm (q, J=6.6 Hz)
-CH₃~1.4 ppm (d, J=6.6 Hz)1.38 ppm (d, J=6.6 Hz)
-NH₂~1.6 ppm (br s)1.54 ppm (s)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Predicted/Typical Shifts)(S)-1-(4-methoxyphenyl)ethylamine (Reported Shifts)
C-1~140-142 ppm137.9 ppm
C-2~115-117 ppm (d)127.3 ppm
C-3~145-147 ppm (d)113.8 ppm
C-4~150-152 ppm (d)158.6 ppm
C-5~112-114 ppm113.8 ppm
C-6~120-122 ppm (d)127.3 ppm
-OCH₃~56 ppm55.2 ppm
-CH(NH₂)~50 ppm50.1 ppm
-CH₃~24 ppm25.3 ppm

Table 3: Mass Spectrometry Data (EI)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound169154 (M-NH₂), 126, 98
(S)-1-(4-methoxyphenyl)ethylamine151136 (M-CH₃), 108, 77

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film/KBr)

Functional Group This compound (Predicted/Typical Wavenumbers, cm⁻¹)(S)-1-(4-methoxyphenyl)ethylamine (Reported Wavenumbers, cm⁻¹)
N-H stretch (amine)3300-3500 (m, br)3379, 3291 (m)
C-H stretch (sp³)2850-3000 (m)2962, 2929, 2834 (m)
C-H stretch (aromatic)3000-3100 (w)3030, 3001 (w)
C=C stretch (aromatic)1500-1600 (m)1611, 1512 (s)
C-O stretch (ether)1200-1250 (s)1246 (s)
C-F stretch1100-1200 (s)-
N-H bend (amine)1590-1650 (m)1585 (m)

Table 5: Chiroptical Spectroscopy (Circular Dichroism - CD)

Compound λmax (nm) Sign of Cotton Effect
This compound(Predicted) ~270-280, ~220-230Positive/Negative (enantiomer dependent)
(S)-1-(4-methoxyphenyl)ethylamine(Typical) ~270, ~220Positive/Negative (enantiomer dependent)

Note: Specific spectral data for this compound is not widely available in public databases. The data presented here is based on typical values for similarly substituted aromatic amines and predictive software. The data for (S)-1-(4-methoxyphenyl)ethylamine is based on publicly available spectral data.

Advanced Spectroscopic Analysis Workflow

The unambiguous structural confirmation of a chiral molecule like this compound relies on a synergistic combination of spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

G cluster_0 Primary Structure Elucidation cluster_1 Detailed Connectivity and Spatial Arrangement cluster_2 Stereochemical Confirmation 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assigns specific proton-proton and proton-carbon correlations CD Circular Dichroism (CD) 1D_NMR->CD Requires knowledge of chromophores MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy Structure_Confirmed Structure_Confirmed 2D_NMR->Structure_Confirmed Confirms atom connectivity CD->Structure_Confirmed Confirms absolute stereochemistry Sample Sample Sample->1D_NMR Provides initial proton and carbon framework Sample->MS Determines molecular weight and fragmentation Sample->IR Identifies functional groups

Caption: Workflow for the structural elucidation of a chiral molecule.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 s, and an acquisition time of 4 s. Process the data with a 0.3 Hz line broadening.

  • ¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 s, and an acquisition time of 1.5 s.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds.

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program can be set to start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions: The electron energy is typically set to 70 eV. Acquire data over a mass range of m/z 40-400.

3. Infrared (IR) Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the analyte in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The exact concentration should be chosen to give an absorbance of less than 1.0 in the spectral region of interest.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 350 nm) to a lower wavelength (e.g., 200 nm) in a quartz cuvette with a path length of 0.1 or 1.0 cm. The spectrum of the solvent should be recorded as a baseline and subtracted from the sample spectrum.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to build a complete picture of the molecular structure.

G cluster_0 Initial Data cluster_1 Connectivity Analysis cluster_2 Final Confirmation MolFormula Molecular Formula (from MS) 2D_Structure 2D Structure MolFormula->2D_Structure FuncGroups Functional Groups (from IR) FuncGroups->2D_Structure ProtonEnv Proton Environments (from ¹H NMR) COSY_data ¹H-¹H Connectivity (from COSY) ProtonEnv->COSY_data CarbonTypes Carbon Types (from ¹³C NMR) HSQC_data ¹H-¹³C Direct Bonds (from HSQC) CarbonTypes->HSQC_data COSY_data->2D_Structure HSQC_data->2D_Structure HMBC_data ¹H-¹³C Long-Range (from HMBC) HMBC_data->2D_Structure Stereochem Stereochemistry (from CD) 2D_Structure->Stereochem Final_Structure Final 3D Structure Stereochem->Final_Structure

Caption: Logical flow of spectroscopic data interpretation.

By following the outlined workflow and employing the detailed experimental protocols, researchers can confidently confirm the structure and stereochemistry of this compound and other chiral molecules, ensuring the quality and safety of developmental drug candidates.

Safety Operating Guide

Proper Disposal of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is critical for ensuring personnel safety and environmental protection within research and development settings. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, adhering to standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all relevant safety measures are in place. This compound is classified as a substance that can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[1][2]

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound waste.

  • Segregation of Waste :

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[3]

    • Collect aqueous waste separately from organic solvent waste.[4]

  • Containerization :

    • Use a designated, compatible, and properly sealed hazardous waste container.[5][6] The container should be made of a material that does not react with the chemical.

    • The original product container, if empty and properly rinsed, can be used.[7]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[5][7]

    • Do not fill the waste container to more than 90% of its capacity to allow for expansion.[8]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]

    • Keep the container tightly closed except when adding waste.[5][7]

    • Store in a cool place and away from heat, sparks, open flames, and other ignition sources.[9]

  • Disposal Request :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

    • Follow all institutional and local regulations for waste pickup and documentation.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate :

    • Evacuate non-essential personnel from the immediate area.[1]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup :

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][10]

    • Do not use combustible materials, such as sawdust, to absorb the spill.

    • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination :

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the rinsate as hazardous waste.

Table 2: Spill Cleanup Materials

MaterialPurpose
Inert Absorbent To soak up the spilled liquid.
Chemical-Resistant Gloves To protect hands during cleanup.
Safety Goggles/Face Shield To protect eyes and face from splashes.
Lab Coat/Apron To protect clothing and skin.
Hazardous Waste Container For collection of contaminated materials.
Decontamination Solution To clean the affected surfaces.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing :

    • Thoroughly rinse the empty container with a suitable solvent at least three times.[4][7]

    • Collect the rinsate and dispose of it as hazardous chemical waste.[3][7]

  • Container Disposal :

    • Once triple-rinsed, the container can be disposed of as regular laboratory glassware or plastic waste, provided all labels are defaced or removed.[3]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Handling of This compound B Is there waste to dispose of? A->B C Is it a liquid waste or a spill? B->C Yes J Is the container empty? B->J No, container is empty D Liquid Waste: Segregate and containerize in a labeled hazardous waste container. C->D Liquid Waste E Spill: Contain with inert absorbent. C->E Spill G Store waste container in a designated satellite accumulation area. D->G F Collect contaminated material into a labeled hazardous waste container. E->F F->G H Arrange for pickup by EHS or a licensed waste contractor. G->H I End: Compliant Disposal H->I K Triple rinse with a suitable solvent. J->K Yes L Collect rinsate as hazardous waste. K->L M Deface label and dispose of the empty container. K->M L->D M->I

Caption: Disposal workflow for this compound.

It is imperative to consult your institution's specific safety and disposal guidelines, as well as local and national regulations, to ensure full compliance.[9][10]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.